1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Description
Properties
IUPAC Name |
1,3-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c30-25(26-15-9-11-23-19(13-15)17-5-1-3-7-21(17)28-23)27-16-10-12-24-20(14-16)18-6-2-4-8-22(18)29-24/h1-8,15-16,28-29H,9-14H2,(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUODYSFUDUYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NC(=O)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC=CC=C6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218837 | |
| Record name | Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-63-2 | |
| Record name | Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Spectroscopic Characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Abstract
This technical guide provides an in-depth exploration of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By integrating data from these orthogonal techniques, this guide establishes a self-validating workflow for confirming the molecular structure, ensuring sample purity, and providing a foundational dataset for regulatory submissions and further research endeavors.
Introduction
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a symmetrically substituted urea derivative incorporating two tetrahydrocarbazole moieties. The carbazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The urea linkage introduces potential for hydrogen bonding, which can be critical for molecular recognition in biological systems. Given its complex structure and potential pharmaceutical applications, rigorous and comprehensive characterization is paramount.
Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition, connectivity, and chemical environment. This guide explains the causality behind experimental choices, ensuring that the described protocols are robust and the resulting data is of the highest integrity.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecule's structure allows for the prediction of its spectroscopic signatures. This foresight is crucial for efficient data interpretation.
Structure:
-
Urea Moiety (-NH-C(=O)-NH-):
-
¹H NMR: Two distinct N-H proton signals are expected, which may be broad and are sensitive to solvent and concentration. Their chemical shift will be in the downfield region.
-
¹³C NMR: The carbonyl carbon (C=O) will appear as a characteristic signal in the downfield region of the spectrum (typically 150-170 ppm).
-
FT-IR: A strong C=O stretching vibration (amide I band) is expected around 1630-1680 cm⁻¹. N-H stretching vibrations will appear as one or two bands in the 3200-3400 cm⁻¹ region. An N-H bending vibration (amide II band) should be visible around 1550-1640 cm⁻¹.
-
-
Tetrahydrocarbazole Moiety:
-
Aromatic Protons: The benzene ring portion of the carbazole will show signals in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).
-
Aliphatic Protons: The saturated six-membered ring will exhibit complex multiplets in the upfield region of the ¹H NMR spectrum due to diastereotopic protons and spin-spin coupling.
-
Carbazole N-H: The indole-like N-H proton of the carbazole ring will appear as a distinct, often broad, singlet in the downfield region of the ¹H NMR spectrum.
-
Aromatic and Aliphatic Carbons: The ¹³C NMR spectrum will show a series of signals corresponding to the aromatic and aliphatic carbons of the tetrahydrocarbazole framework.
-
Experimental Methodologies: A Self-Validating Approach
The integrity of spectroscopic data relies on meticulous experimental design and execution. The following protocols are designed to be self-validating, incorporating checks and standards to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.
Instrumentation and Calibration:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Regular calibration with a known standard is essential for accurate chemical shift referencing.
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it can solubilize a wide range of organic molecules and its residual solvent peak does not obscure key regions of the spectrum. It also allows for the observation of exchangeable protons like N-H and O-H.
-
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire data over a spectral width of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., PENDANT, DEPT) is used to simplify the spectrum and enhance sensitivity.
-
Acquire data over a spectral width of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the internal standard or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Causality: KBr is transparent to infrared radiation in the typical analysis range and provides a solid matrix for the sample.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Instrumentation:
-
An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.
-
Causality: ESI is a soft ionization technique suitable for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is properly calibrated across the desired mass range.
Spectroscopic Data and Interpretation
The following tables summarize the expected spectroscopic data for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.8 | s (broad) | Carbazole N-H |
| ~7.5-7.0 | m | Aromatic C-H |
| ~6.5 | d | Urea N-H |
| ~4.0 | m | C-H adjacent to urea NH |
| ~3.0-1.8 | m | Aliphatic C-H₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Urea C=O |
| ~140-110 | Aromatic C |
| ~50 | C-N (aliphatic) |
| ~30-20 | Aliphatic C |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | Carbazole N-H stretch |
| ~3300 | Medium | Urea N-H stretch |
| ~2920 | Strong | Aliphatic C-H stretch |
| ~1640 | Strong | Urea C=O stretch (Amide I) |
| ~1570 | Strong | N-H bend (Amide II) |
| ~1450 | Medium | Aromatic C=C stretch |
| ~740 | Strong | Aromatic C-H bend |
Table 4: Predicted High-Resolution Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct |
Integrated Spectroscopic Analysis and Structural Confirmation
The true power of spectroscopic characterization lies in the integration of data from multiple techniques.
-
HRMS provides the exact mass and confirms the elemental composition, establishing the molecular formula.
-
FT-IR confirms the presence of key functional groups, such as the urea (C=O and N-H stretches) and the carbazole (N-H stretch, aromatic C-H bends).
-
¹³C NMR accounts for all the carbon atoms in the molecule, distinguishing between the urea carbonyl, aromatic, and aliphatic carbons.
-
¹H NMR provides the most detailed structural information, showing the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity.
Caption: Workflow for the comprehensive spectroscopic characterization of novel chemical entities.
Conclusion
The spectroscopic characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea requires a multi-technique approach to ensure the unequivocal confirmation of its structure. This guide provides the necessary theoretical background, practical protocols, and interpretation framework for researchers to confidently analyze this and similar molecules. The data generated through these methods serves as a critical foundation for all future research and development activities.
References
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Retrieved from [Link]
An In-depth Technical Guide to the Biological Activity of Carbazole Urea Dimers
Introduction: The Strategic Convergence of Carbazole and Urea Moieties
In the landscape of medicinal chemistry, the carbazole ring system stands out as a "privileged scaffold." This tricyclic aromatic heterocycle is a cornerstone in numerous naturally occurring alkaloids and synthetic compounds that exhibit a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal candidate for interacting with biological macromolecules.
Parallelly, the urea moiety (-NH-CO-NH-) is a fundamental pharmacophore celebrated for its role as a rigid and effective hydrogen bond donor-acceptor. This simple yet powerful functional group is pivotal in the design of numerous therapeutic agents, particularly kinase inhibitors, where it anchors the molecule to the hinge region of the enzyme's active site.[3]
This guide delves into the strategic amalgamation of these two powerful entities into carbazole urea dimers . This chemical architecture involves linking two carbazole units via a urea or similar linker. The rationale is compelling: dimerization can enhance binding affinity through multivalent interactions, modulate solubility and pharmacokinetic profiles, and potentially engage multiple biological targets simultaneously, leading to synergistic therapeutic effects. We will explore the synthesis, multifaceted biological activities, and the rigorous experimental protocols required to validate the therapeutic potential of these promising molecules.
Synthetic Strategy: Forging the Dimer
The synthesis of carbazole urea dimers typically follows a convergent chemical pathway. The cornerstone of this process is the formation of the urea linkage, which is generally achieved by reacting a carbazole derivative bearing a primary or secondary amine with an isocyanate. Alternatively, reaction with phosgene or a phosgene equivalent generates a carbazole isocyanate intermediate, which can then be coupled with another carbazole amine. This modular approach allows for extensive structural diversification to optimize biological activity.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Carbazole urea dimers have emerged as formidable anticancer agents, attacking cancer cells through a variety of mechanisms. Their efficacy stems from the combined properties of the DNA-intercalating carbazole rings and the protein-binding urea linker.
Core Mechanisms of Action
-
Kinase Inhibition: Many signaling pathways that drive cell proliferation, survival, and metastasis are regulated by protein kinases. Heterocyclic urea derivatives are well-documented inhibitors of receptor tyrosine kinases (RTKs), Raf kinases, and cyclin-dependent kinases (CDKs).[3][4] The urea moiety forms critical hydrogen bonds within the ATP-binding pocket, while the carbazole scaffolds can occupy adjacent hydrophobic regions, leading to potent and often selective inhibition.
-
Disruption of DNA Processes: The planar carbazole system is known to intercalate between DNA base pairs, interfering with DNA replication and transcription. Some derivatives also inhibit topoisomerase II, an enzyme critical for resolving DNA tangles, leading to catastrophic DNA damage and cell death.[5][6] Dimerization can enhance this effect, with some compounds acting as "bis-intercalators," effectively stapling the DNA strands and exhibiting potent antitumor properties.[7]
-
STAT Pathway Inhibition: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are often constitutively active in cancer cells, promoting uncontrolled growth and survival. Carbazole derivatives have been shown to target the JAK/STAT pathway, potentially by inhibiting the dimerization of STAT3, which is essential for its function.[8]
-
Induction of Apoptosis: By inhibiting key survival pathways and causing significant cellular stress (e.g., DNA damage, microtubule disruption), these compounds effectively push cancer cells towards apoptosis (programmed cell death).[5] This is often observed through the activation of caspases and cell cycle arrest, typically at the G2/M phase.[5][6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Carbazole Sulfonamide | MCF-7 (Breast) | 6.44 | [9] |
| Carbazole Sulfonamide | HepG2 (Liver) | 7.68 | [9] |
| Carbazole Sulfonamide | HeLa (Cervical) | 7.59 - 10.09 | [9] |
| Pyrano[3,2-c]carbazole | MDA-MB-231 (Breast) | 0.43 - 8.05 | [5] |
| Carbazole Derivative | HepG2 (Liver) | 0.012 | [5] |
Antimicrobial and Antiviral Potential
The biological activity of carbazole urea dimers extends beyond oncology. Their unique structure makes them promising candidates for combating infectious diseases.
Mechanisms of Action
-
Antibacterial/Antifungal Activity: Carbazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[2][10] The mechanism often involves the inhibition of essential microbial enzymes. For instance, some derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria, leading to growth arrest.[10][11][12][13]
-
Antiviral Activity: The carbazole framework has shown potential in the development of antiviral agents. The substitution patterns on the carbazole ring can be tailored to bind specifically to viral proteins, such as methyltransferases, thereby inhibiting viral replication.
Quantitative Data: Antimicrobial Efficacy
Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Carbazole-dihydrotriazine | E. coli | 0.5 - 2.0 | [10][11] |
| Carbazole-dihydrotriazine | S. aureus (MRSA) | 0.5 - 2.0 | [10][11] |
| Carbazole-dihydrotriazine | C. albicans | 0.5 - 2.0 | [10][11] |
| Miscellaneous Carbazoles | Various Bacteria/Fungi | 0.5 - 16.0 | [12] |
Experimental Protocols: A Framework for Validation
Scientific integrity demands robust and reproducible experimental design. The following protocols are presented as self-validating systems, incorporating essential controls to ensure data accuracy and reliability.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a gold standard for assessing a compound's effect on cell viability by measuring the metabolic activity of living cells.[14]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole urea dimer in the appropriate cell culture medium. Replace the old medium with the compound-containing medium.
-
Control Wells (Self-Validation):
-
Negative Control: Wells with cells treated only with the vehicle (e.g., DMSO) to establish 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells containing only medium to measure background absorbance.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours.[17] Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of ~570 nm.[15]
Conclusion and Future Outlook
Carbazole urea dimers represent a highly promising class of molecules with significant therapeutic potential. Their modular synthesis allows for fine-tuning of their structure to optimize activity against specific targets. The dual-action capability—combining the DNA-targeting nature of carbazoles with the protein-binding prowess of the urea linker—provides a powerful strategy for developing next-generation anticancer and antimicrobial agents. Future research should focus on elucidating precise structure-activity relationships (SAR), exploring novel biological targets, and advancing the most potent candidates into preclinical in vivo models to fully assess their therapeutic utility and safety profiles.
References
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
JOVE. (n.d.). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of new dimers in the 7H-pyrido[4,3-c]carbazole antitumor series. Retrieved from [Link]
-
Wiley Periodicals LLC. (n.d.). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
NC DNA Day Blog. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
ResearchGate. (n.d.). Urea Derivatives as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Retrieved from [Link]
-
MDPI. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
PubMed. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. Retrieved from [Link]
-
Bentham Science. (n.d.). Urea Derivatives as Anticancer Agents. Retrieved from [Link]
-
PubMed. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and theoretical calculations of carbazole substituted chalcone urea derivatives and studies their polyphenol oxidase enzyme activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Main frameworks of biologically active carbazole alkaloids. Retrieved from [Link]
-
Semantic Scholar. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. Retrieved from [Link]
Sources
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of new dimers in the 7H-pyrido[4,3-c] carbazole antitumor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
An In-depth Technical Guide to 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea: A Potent and Selective Mcl-1 Inhibitor for Cancer Therapy
Introduction: The Critical Role of Mcl-1 in Cancer and the Promise of Tetrahydrocarbazole-Based Inhibitors
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a pivotal regulator of programmed cell death, or apoptosis.[1] Its dysregulation is a hallmark of numerous malignancies, contributing to tumor initiation, progression, and resistance to a broad spectrum of cancer therapies.[2][3] Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression and poor prognosis.[4] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, thereby preventing them from inducing the apoptotic cascade.[3]
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer properties.[5] This has led to the exploration of tetrahydrocarbazole derivatives as potential therapeutic agents. The compound 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea (CAS number 1437794-63-2) represents a promising investigational molecule designed to selectively target Mcl-1, leveraging the favorable pharmacological properties of the tetrahydrocarbazole moiety. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a plausible synthetic route, and key experimental protocols for its evaluation.
Mechanism of Action: Disrupting the Mcl-1 Survival Signal
The primary function of Mcl-1 is to maintain cellular viability by binding to and neutralizing pro-apoptotic "effector" proteins, such as Bak and Bax, and "sensitizer" BH3-only proteins like Bim, Puma, and Noxa.[1][3] This action prevents mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[3] In cancer cells, the overexpression of Mcl-1 sequesters these pro-apoptotic proteins, effectively disabling the cell's self-destruct mechanism.[2]
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is designed to act as a BH3 mimetic. It competitively binds to the hydrophobic groove on the Mcl-1 protein, the same site that normally binds pro-apoptotic proteins.[1] By occupying this groove, the inhibitor displaces Bak, Bim, and other pro-apoptotic partners, liberating them to trigger the apoptotic cascade, leading to cancer cell death.[6]
Caption: Mcl-1 Inhibition Pathway Diagram.
Hypothesized Synthesis of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
The synthesis of the title compound can be envisioned through a convergent approach, leveraging established methodologies for the formation of tetrahydrocarbazoles and urea derivatives.[7][8] A plausible synthetic route is outlined below.
Step 1: Synthesis of 3-Amino-2,3,4,9-tetrahydro-1H-carbazole
The key intermediate, 3-amino-2,3,4,9-tetrahydro-1H-carbazole, can be prepared from 1,2,3,9-tetrahydro-4H-carbazol-4-one.[9] This ketone can be synthesized via the Fischer indole synthesis from phenylhydrazine and cyclohexane-1,3-dione.[8] The ketone is then converted to an oxime, followed by reduction to the corresponding amine.
Step 2: Urea Formation
The final step involves the formation of the urea linkage. This can be achieved by reacting two equivalents of 3-amino-2,3,4,9-tetrahydro-1H-carbazole with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in an aprotic solvent.[7]
Caption: Hypothesized Synthesis Workflow Diagram.
Experimental Protocols for Evaluation
A rigorous evaluation of a novel Mcl-1 inhibitor like 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Protocol 1: Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of the inhibitor to the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Biotinylated BIM BH3 peptide
-
Terbium-conjugated streptavidin (donor)
-
Fluorescein-labeled anti-His antibody (acceptor)
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
384-well microplates
-
Test compound (1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the Mcl-1 protein, biotinylated BIM BH3 peptide, and the test compound at various concentrations.
-
Incubate for 1 hour at room temperature to allow for binding equilibration.
-
Add the terbium-conjugated streptavidin and fluorescein-labeled anti-His antibody.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC50 value of the test compound.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This cell-based assay measures the activation of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929 multiple myeloma cells)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well clear-bottom white plates
-
Test compound
Procedure:
-
Seed the Mcl-1-dependent cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Determine the EC50 value for caspase activation.
Protocol 3: Western Blot Analysis for PARP Cleavage
This assay provides further evidence of apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
Materials:
-
Mcl-1-dependent cancer cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-GAPDH)
-
Secondary HRP-conjugated antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PARP, cleaved PARP, and a loading control (e.g., GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Illustrative Data Presentation
The following tables present hypothetical, yet representative, data for a potent and selective Mcl-1 inhibitor like 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
Table 1: Illustrative Biochemical and Cellular Activity
| Assay Type | Target/Cell Line | Illustrative Value |
| Mcl-1 TR-FRET Binding | Recombinant Mcl-1 | IC50 = 5 nM |
| Bcl-xL Binding Assay | Recombinant Bcl-xL | IC50 > 10,000 nM |
| Bcl-2 Binding Assay | Recombinant Bcl-2 | IC50 > 10,000 nM |
| Caspase 3/7 Activation | NCI-H929 Cells | EC50 = 50 nM |
| Cell Viability (MTT) | NCI-H929 Cells | GI50 = 75 nM |
Table 2: Illustrative Selectivity Profile
| Anti-Apoptotic Protein | Illustrative IC50 (nM) | Selectivity (fold vs. Mcl-1) |
| Mcl-1 | 5 | - |
| Bcl-xL | >10,000 | >2000 |
| Bcl-2 | >10,000 | >2000 |
Conclusion and Future Directions
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea represents a promising lead compound for the development of targeted cancer therapies. Its proposed mechanism of action as a potent and selective Mcl-1 inhibitor addresses a key survival pathway in many cancers. The tetrahydrocarbazole scaffold provides a robust platform for further optimization of its pharmacological properties.
Future research should focus on a comprehensive preclinical evaluation, including in vivo efficacy studies in relevant cancer xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and toxicology assessments. Furthermore, structure-activity relationship (SAR) studies around the tetrahydrocarbazole and urea moieties could lead to the discovery of next-generation Mcl-1 inhibitors with enhanced potency and drug-like properties. The continued investigation of compounds like 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea holds significant promise for advancing the field of oncology and providing new treatment options for patients with Mcl-1-dependent malignancies.
References
-
BPS Bioscience. MCL-1 TR-FRET Assay Kit. [Link]
-
Kotschy, A., et al. (2016). Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells. Leukemia, 30(8), 1792-1795. [Link]
-
Tron, A. E., et al. (2018). In vitro activity of Mcl-1 inhibitors. Nature Communications, 9(1), 5341. [Link]
-
Tarr, J. C., et al. (2021). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 64(15), 11216-11243. [Link]
-
Mathuber, M., et al. (2022). Inhibition of MCL1 induces apoptosis in anaplastic large cell lymphoma and in primary effusion lymphoma. Scientific Reports, 12(1), 1085. [Link]
-
Merino, D., et al. (2021). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 289(20), 6209-6224. [Link]
-
Sarkar, S., & Ghosh, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127-2135. [Link]
-
Patsnap Synapse. (2024). What are Mcl-1 inhibitors and how do they work?. [Link]
-
Ramasamy, K., et al. (2021). Natural Products as Mcl-1 Inhibitors: A Comparative Study of Experimental and Computational Modelling Data. Molecules, 26(11), 3323. [Link]
-
Yi, X., et al. (2022). Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction. Cell Death & Differentiation, 29(7), 1426-1437. [Link]
-
El-Gendy, M. A., et al. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 17(10), 12053-12065. [Link]
-
Toth, M., & Toth, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 20(4), 6259-6289. [Link]
-
Nagaraja, G. K., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 126-133. [Link]
-
de la Vega de, L., et al. (2016). Tetrahydroisoquinoline-Derived Urea and 2,5-Diketopiperazine Derivatives as Selective Antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) Channel Receptor and Antiprostate Cancer Agents. Journal of Medicinal Chemistry, 59(11), 5410-5427. [Link]
-
Romeo, G., et al. (2006). New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: analogues of HEAT as ligands for the alpha1-adrenergic receptor subtypes. Bioorganic & Medicinal Chemistry, 14(15), 5211-5219. [Link]
-
Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)ethanone. Biomedical Journal of Scientific & Technical Research, 4(3). [Link]
-
Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(1), 27-46. [Link]
-
Lindsay, D. M., et al. (2022). Urea Ligand-Promoted Chainwalking Heteroannulation for the Synthesis of 6- and 7-membered Azaheterocycles. ChemRxiv. [Link]
Sources
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wjarr.com [wjarr.com]
- 6. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: analogues of HEAT as ligands for the alpha1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea: A Technical Guide
Executive Summary
This technical guide outlines the computational framework for modeling 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea . Based on its pharmacophore—a central urea linker flanked by two bulky, lipophilic tetrahydrocarbazole moieties—this compound is identified as a putative Soluble Epoxide Hydrolase (sEH) inhibitor.
The urea functional group is the classic "transition-state mimic" for sEH, engaging the catalytic tyrosines and aspartic acid. The flanking carbazole rings are designed to occupy the large, hydrophobic L-shaped binding pocket of the enzyme. This guide details the protocols for structural preparation, molecular docking, and dynamic simulation required to validate this compound's efficacy and stability.
Biological Context & Mechanism of Action[1][2][3]
To model this compound effectively, one must understand the biological causality. The target, Soluble Epoxide Hydrolase (sEH/EPHX2) , hydrolyzes Epoxyeicosatrienoic acids (EETs) into less active diols (DHETs). EETs are potent anti-inflammatory and vasodilatory mediators.[1]
-
Therapeutic Goal: Inhibit sEH to stabilize EET levels, treating hypertension, neuropathic pain, and inflammation.
-
Ligand Mechanism: The central urea carbonyl accepts hydrogen bonds from the enzyme's oxyanion hole (Tyr383/Tyr466), while the urea nitrogens donate protons to Asp335. The carbazole wings provide van der Waals anchorage in the hydrophobic tunnel.
Pathway Visualization
The following diagram illustrates the intervention point of the compound within the Arachidonic Acid cascade.
Figure 1: Mechanism of Action. The inhibitor blocks sEH, preventing the degradation of beneficial EETs.
Phase I: Structural Curation & Ligand Preparation
The molecule contains two chiral centers at the C3 positions of the tetrahydrocarbazole rings. A standard synthesis often yields a mixture of stereoisomers. In silico modeling must treat these explicitly.
Stereochemical Enumeration
Because the molecule is symmetric, you must generate three distinct stereoisomers for docking:
-
(3R, 3'R): Both rings in R-configuration.
-
(3S, 3'S): Both rings in S-configuration.
-
(3R, 3'S): Meso compound (if the linker allows symmetry plane) or pseudo-asymmetric.
Protocol:
-
Software: LigPrep (Schrödinger) or RDKit.
-
Ionization: The urea protons are non-ionizable at physiological pH (7.4). The carbazole nitrogen is also weakly acidic/neutral and should remain protonated (neutral form) in the simulation.
-
Conformational Search: Use OPLS4 or MMFF94 force fields. The urea linker is rigid (planar), but the connection to the C3 carbon allows rotation. Generate low-energy conformers to prevent steric clashes during initial docking.
Target Preparation (sEH)
-
PDB Selection: Use PDB ID: 1VJ5 or 4OD0 . These structures contain urea-based inhibitors co-crystallized, ensuring the active site is in the "open" conformation suitable for bulky ligands.
-
Hydration: Retain conserved water molecules bridging the catalytic loop, specifically those near the active site Asp335, if they mediate H-bonds.
-
Protonation: Set Histidine-524 (part of the catalytic triad) to the singly protonated state (HIE/HID) depending on the H-bond network optimization.
Phase II: Molecular Docking Protocol
This phase predicts the binding affinity and orientation.
Grid Generation
Define the grid box centered on the co-crystallized ligand (e.g., DCU or TPU).
-
Center: Approx. coordinates (x,y,z) of the catalytic Asp335.
-
Size: Expand the box to
Å. The hydrophobic pockets of sEH are deep; the box must accommodate the distal tetrahydrocarbazole rings.
Docking Constraints (Critical for Accuracy)
To ensure the docking pose respects the known mechanism, apply Core Constraints :
-
H-Bond Acceptor Constraint: The urea Oxygen must be within 3.0 Å of Tyr383-OH and Tyr466-OH.
-
H-Bond Donor Constraint: At least one urea Nitrogen must H-bond with Asp335.
Scoring Function
Use a scoring function that penalizes desolvation heavily (e.g., Glide XP or AutoDock Vina), as the tetrahydrocarbazole moieties are highly hydrophobic.
Table 1: Expected Interaction Fingerprint
| Residue | Interaction Type | Moiety Involved | Function |
| Tyr383 | H-Bond Donor | Urea Oxygen | Oxyanion hole stabilization |
| Tyr466 | H-Bond Donor | Urea Oxygen | Oxyanion hole stabilization |
| Asp335 | H-Bond Acceptor | Urea Nitrogen (NH) | Catalytic nucleophile anchor |
| Trp336 | Pi-Pi Stacking | Tetrahydrocarbazole Ring A | Hydrophobic pocket lining |
| Phe267 | Hydrophobic | Tetrahydrocarbazole Ring B | Pocket definition |
| Met339 | Hydrophobic | Linker/Ring Edge | Specificity determinant |
Phase III: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the bulky carbazole groups destabilize the enzyme or if the urea bond remains intact under thermal fluctuation.
Simulation Setup
-
Engine: GROMACS or Desmond.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand) or OPLS4.
-
System: Solvate in TIP3P water box (10 Å buffer). Neutralize with Na+/Cl- (0.15 M).
-
Ensemble: NPT (300 K, 1 atm).
Production Run & Analysis
Run for a minimum of 100 ns .
Key Metrics to Monitor:
-
RMSD (Ligand): Should stabilize < 2.5 Å relative to the protein backbone. High RMSD indicates the hydrophobic wings are "flapping" loosely, suggesting poor specificity.
-
H-Bond Persistence: The Urea-Asp/Tyr interactions must exist for >80% of the simulation frames.
-
SASA (Solvent Accessible Surface Area): A decrease in ligand SASA indicates successful burial of the lipophilic carbazoles.
In Silico Workflow Diagram
The following DOT diagram defines the step-by-step computational pipeline.
Figure 2: Computational Modeling Workflow. From stereochemical enumeration to dynamic validation.
ADMET & Liability Assessment
The structure 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is significantly lipophilic. While this aids in binding the sEH pocket, it presents "drug-likeness" challenges.
Solubility Prediction (LogS)
-
Issue: Bis-carbazole ureas often suffer from "Brick Dust" syndrome—high melting points and low water solubility due to strong crystal lattice energy (intermolecular urea stacking).
-
Action: Calculate LogP and LogS using SwissADME or QikProp.
-
Target: cLogP should ideally be < 5. This molecule likely exceeds 5.[2]
-
Mitigation Strategy: In the modeling report, suggest introducing polar substituents (e.g., hydroxyl or methoxy groups) on the benzene ring of the carbazole to improve solubility without affecting the urea pharmacophore.
Toxicity (Metabolic Stability)
-
Metabolic Soft Spots: The methylene carbons of the tetrahydro ring are susceptible to CYP450 oxidation.
-
Prediction: Use FAME 3 or StarDrop to predict Sites of Metabolism (SoM). If the C1/C2/C4 positions are highly labile, the compound will have a short half-life in vivo.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1] Journal of Medicinal Chemistry. Link
-
Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
PDB Entry 1VJ5 : "Crystal structure of human soluble epoxide hydrolase complexed with a urea inhibitor." RCSB Protein Data Bank. Link
-
SwissADME : "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link
Sources
Technical Whitepaper: Solubility Profiling and Dissolution Strategies for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
[1]
Executive Summary
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a symmetric, high-molecular-weight impurity often encountered during the synthesis of 3-amino-1,2,3,4-tetrahydrocarbazole derivatives (e.g., intermediates for Frovatriptan or Ramatroban ).[1] Its structure comprises two lipophilic tetrahydrocarbazole moieties linked by a rigid urea core.
This unique structural combination creates a "Brick Dust" physicochemical profile: high lipophilicity (LogP > 4.5) combined with high crystal lattice energy derived from intermolecular hydrogen bonding at the urea linkage. Consequently, this molecule exhibits poor solubility in standard organic solvents, presenting significant challenges for analytical method development (HPLC), purification, and biological assay preparation.[1]
This guide provides a scientifically grounded solubility profile, solvent selection logic, and validated protocols for handling this compound effectively.[1]
Physicochemical Analysis & Solubility Logic
To master the solubility of this molecule, one must understand the competing forces within its structure.[1]
Structural Deconstruction
-
The Urea Linkage (-NH-CO-NH-): This core acts as a "crystal anchor." Symmetric ureas stack efficiently in the solid state due to bidentate hydrogen bonding (donor-acceptor pairs). This results in a high melting point and significant resistance to dissolution, even in lipophilic solvents.[1]
-
The Tetrahydrocarbazole Wings: These tricyclic systems are highly lipophilic. They drive the molecule to reject water and polar protic solvents, favoring non-polar environments.[1]
-
The Conflict: The molecule is too polar/crystalline for hexane (due to the urea) but too lipophilic for water (due to the carbazoles).
Predicted Solubility Profile
Based on Group Contribution Methods and structural analogy to similar symmetric ureas (e.g., 1,3-dicyclohexylurea), the solubility profile is categorized as follows:
| Solvent Class | Representative Solvents | Solubility Potential | Mechanism/Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (> 20 mg/mL) | Disrupts urea H-bonds while accommodating the aromatic rings. Preferred for Stock Solutions. |
| Cyclic Ethers | THF, 1,4-Dioxane | Moderate (1–10 mg/mL) | Good interaction with carbazole; moderate ability to break urea lattice.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Moderate (< 5 mg/mL) | Solubilizes the carbazole wings but struggles to break the urea H-bonds without large volumes. |
| Alcohols | Methanol, Ethanol, IPA | Low (< 1 mg/mL) | Requires heat.[1] The lipophilic carbazole wings resist the polar hydroxyl network of cold alcohols. |
| Aqueous | Water, PBS Buffers | Negligible (< 0.001 mg/mL) | "Brick dust" behavior.[1] Hydrophobic effect dominates. |
| Non-Polar | Hexane, Heptane | Insoluble | The polar urea core prevents dissolution despite the lipophilic wings.[1] |
Visualization: Solubility Mechanism & Workflow
The following diagrams illustrate the intermolecular forces dictating solubility and the decision matrix for solvent selection.
Intermolecular Forces Map
This diagram visualizes why the molecule is difficult to dissolve: the competition between crystal lattice stability and solvent interaction.
Caption: Interaction map showing DMSO as the optimal bridge between the polar urea core and lipophilic wings.
Solvent Selection Workflow
A logical flow for researchers preparing analytical standards or reaction mixtures.
Caption: Decision tree for solvent selection based on experimental intent (Analysis, Bioassay, or Synthesis).
Experimental Protocols
Protocol A: Preparation of Analytical Stock Solution (1 mg/mL)
Objective: Create a stable, clear solution for HPLC purity analysis.
-
Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask (amber glass recommended to prevent photodegradation of the indole moiety).
-
Primary Solubilization: Add 5 mL of DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .
-
Note: Do not use Methanol or Acetonitrile as the primary solvent; the compound will likely form a suspension.
-
-
Mechanical Stress: Sonicate the flask for 10–15 minutes at ambient temperature. If visual particulates remain, warm the bath to 40°C for 5 minutes.[1]
-
Dilution (Critical Step):
-
For Reverse Phase HPLC: Slowly add Acetonitrile (ACN) to the mark.
-
Caution: Adding water directly to the DMSO stock may cause immediate precipitation. Ensure the organic ratio (DMSO + ACN) remains > 50% v/v.
-
-
Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter before injection.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Quantitatively determine the saturation solubility in a specific solvent.
-
Excess Addition: Add excess solid (approx. 20 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate (shake or stir) at 25°C ± 1°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a heated filter (if testing elevated temperatures).
-
Quantification: Dilute the supernatant 100-fold with DMSO and analyze via HPLC-UV (254 nm or 280 nm) against a standard curve prepared in Protocol A.
Critical Considerations for Drug Development
Impurity Management in Triptan Synthesis
This bis-urea is a common byproduct when isocyanates are generated in situ or when phosgene equivalents (e.g., triphosgene, CDI) are used in the presence of 3-amino-tetrahydrocarbazole.
-
Purification Strategy: Due to its poor solubility in alcohols, this impurity can often be removed from the active pharmaceutical ingredient (API) by hot slurry in Ethanol or Methanol.[1] The API (usually an amine or amide) will dissolve or stay in solution, while the bis-urea remains solid and can be filtered off.[1]
Stability
-
Hydrolysis: The urea linkage is generally stable at neutral pH but may hydrolyze under strong acidic or basic conditions at high temperatures (releasing the amine).
-
Oxidation: The tetrahydrocarbazole nitrogen is susceptible to oxidation. Solutions in DMSO should be used fresh or stored at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Frovatriptan Impurities. Retrieved from [Link][1]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data.[1] CRC Press. (General reference for urea/carbazole solubility trends).
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1] European Journal of Pharmaceutical Sciences. (Methodology for solubility profiling).[1][2]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Theoretical basis for "brick dust" molecules).[1]
The Carbazole Paradox: Stability Profiles in Optoelectronics and Pharmacokinetics
Executive Summary
The carbazole moiety (dibenzo[b,d]pyrrole) represents a critical structural paradox in applied chemistry. In materials science, particularly Organic Light Emitting Diodes (OLEDs), it is prized for its high triplet energy (
However, the very electronic richness that defines its utility also dictates its degradation. The nitrogen lone pair creates a hyper-reactive system susceptible to oxidative coupling at the C3/C6 positions and radical-cation-induced fragmentation. This guide synthesizes the degradation pathways of carbazole derivatives, distinguishing between exciton-polaron induced breakdown (Optoelectronics) and CYP450-mediated bioactivation (Pharma), providing validated protocols for assessing and mitigating these risks.
The Electronic Scaffolding of Instability
To understand degradation, we must first quantify the reactivity of the core. The carbazole ring is a
-
The Nitrogen Anomaly: Unlike typical secondary amines, the nitrogen atom in carbazole is
hybridized. Its lone pair is delocalized into the aromatic system, rendering the N-H proton weakly acidic ( in DMSO) rather than basic. -
Regioselectivity: The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at the Nitrogen and the C3/C6 para-positions .
-
Consequence: Any oxidative stress (electrochemical or enzymatic) will generate a radical cation that localizes spin density at C3 and C6, driving dimerization or hydroxylation.
Optoelectronic Degradation: The Radical Cation Pathway
In OLED devices, carbazole derivatives (e.g., CBP, TCTA) function primarily as host materials or hole-transport layers. Device failure is rarely thermal; it is chemical, driven by the Exciton-Polaron Interaction .
The Mechanism: Oxidative Coupling & Bond Cleavage
When a carbazole host carries a hole (polaron), it exists as a radical cation (
-
Dimerization: Two
species (or one radical and one neutral) couple at the C3 position to form 3,3'-bicarbazole. This dimer acts as a deep trap, quenching excitons and increasing voltage (burn-in). -
C-N Bond Homolysis: As identified by Kondakov et al., high-energy excitons can induce homolytic cleavage of the exocyclic C-N bond, particularly in N-aryl derivatives. This generates highly reactive free radicals that attack the organic matrix.
Visualization of the Pathway
The following diagram illustrates the bifurcation between dimerization and bond cleavage under electrical stress.
Caption: Figure 1: Divergent degradation pathways in OLED hosts. Path A (Red) shows oxidative dimerization; Path B (Yellow) shows exciton-induced bond scission.
Metabolic Stability: The Bioactivation Pathway
In drug development, the stability concern shifts from device longevity to toxicity . The carbazole ring is a "structural alert" if not properly substituted.
CYP450-Mediated Oxidation
Cytochrome P450 enzymes (specifically CYP1A1 and CYP3A4) treat the electron-rich carbazole as a substrate.
-
Step 1: Hydroxylation. The enzyme inserts oxygen at the susceptible C3 or C6 positions.
-
Step 2: Quinone Formation. The resulting hydroxy-carbazole can be further oxidized to a reactive iminoquinone .
-
Step 3: Adduct Formation. Iminoquinones are potent electrophiles (Michael acceptors). They react covalently with DNA (genotoxicity) or proteins (hepatotoxicity) unless intercepted by Glutathione (GSH).
Visualization of Bioactivation
Caption: Figure 2: Metabolic bioactivation pathway. The formation of the iminoquinone (Red) is the critical toxicity risk event.
Analytical Protocols: Validating Stability
As a scientist, you cannot rely on theoretical stability. You must stress the molecule. Below are two self-validating protocols designed to reveal these specific degradation modes.
Protocol A: Electrochemical Stress Test (OLED Simulation)
Purpose: To mimic hole-transport conditions and identify dimerization potential.
-
Preparation: Dissolve the analyte (1 mM) in dry Acetonitrile (MeCN) containing 0.1 M Tetrabutylammonium Hexafluorophosphate (
).-
Why MeCN? It has a wide anodic window and stabilizes radical cations better than DMF.
-
-
Voltammetry: Perform Cyclic Voltammetry (CV) at 50-100 mV/s using a Platinum working electrode.
-
The Stress: Cycle continuously between 0 V and +1.5 V (vs Fc/Fc+) for 50 cycles.
-
Interpretation:
-
Look for the appearance of a new reversible redox couple at a lower potential (approx 0.8 V vs Fc/Fc+) than the monomer.
-
Validation: This new peak corresponds to the 3,3'-bicarbazole dimer. If the peak grows with cycle number, your compound is electrochemically unstable.
-
Protocol B: Oxidative Forced Degradation (Pharma/ICH Q1A)
Purpose: To assess susceptibility to radical oxidation and N-oxide formation.
-
Preparation: Prepare a 1 mg/mL stock solution of the API in Methanol/Water (50:50).
-
Stressor: Add Hydrogen Peroxide (
) to reach a final concentration of 3%. Incubate at Room Temperature. -
Sampling: Inject into HPLC-DAD-MS at T=0, 1h, 4h, and 24h.
-
Validation Criteria (Mass Balance):
-
Target degradation is 5-20%.[1] If >20% at 1h, the molecule is highly labile.
-
Isosbestic Points: Check UV overlay. A clean isosbestic point implies a direct conversion to a single product (e.g., N-oxide) without secondary fragmentation.
-
MS Check: Look for M+16 (N-oxidation) vs M+14/M+30 (Ring oxidation/Quinone formation).
-
Data Summary: Substituent Effects on Stability
The stability of the carbazole core is tunable. The following table summarizes how substitution patterns affect the Bond Dissociation Energy (BDE) and Oxidation Potential (
| Substituent Position | Modification | Effect on | Stability Impact (OLED) | Metabolic Impact (Pharma) |
| N (9-position) | Aryl Group (e.g., Phenyl) | Minimal | Risk: C-N bond cleavage if triplet energy is confined. | Safe: Blocks N-glucuronidation. |
| C3 / C6 | Methyl / t-Butyl | Lowers | High Stability: Sterically blocks dimerization. | Risk: Benzylic oxidation is possible.[2] |
| C3 / C6 | Fluorine / Cyano | Raises | High Stability: Prevents oxidation and coupling. | Safe: Blocks metabolic hydroxylation. |
| C2 / C7 | Any | Variable | Low Impact: Does not effectively block the reactive sites. | Neutral: Metabolism shifts to C3/C6. |
References
-
Kondakov, D. Y., et al. (2007).[3] Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics.[3]
-
Ambrose, J. F., & Nelson, R. F. (1968). Electrochemical oxidation of carbazole and N-substituted carbazoles.[4] Journal of the Electrochemical Society.
-
Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Idiosyncratic drug reactions and the reactive metabolite concept.[5] Current Drug Metabolism.
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Adachi, C., et al. (2013). Excited-state degradation of carbazole derivatives in OLEDs. ACS Applied Materials & Interfaces.[6]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 5. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Technical Synthesis Guide: 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Executive Summary & Application Scope
This technical note details the synthesis of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea , a symmetric urea derivative featuring two tetrahydrocarbazole (THCz) pharmacophores.
Scientific Relevance: The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, serving as a core for:
-
Neurodegenerative Therapeutics: Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment.
-
Antimicrobials: Fungal and bacterial efflux pump inhibitors.
-
GPCR Modulators: Ligands for serotonin and melatonin receptors.
The urea linkage provides hydrogen bond donor/acceptor capability, often improving solubility and target binding affinity compared to direct alkyl linkers. This protocol utilizes a convergent synthesis strategy, prioritizing the "Green Chemistry" reagent 1,1'-Carbonyldiimidazole (CDI) over toxic phosgene equivalents for the final coupling.
Retrosynthetic Analysis & Strategy
The target molecule is symmetric. The most efficient disconnection is at the urea bridge, revealing two identical equivalents of 3-amino-2,3,4,9-tetrahydro-1H-carbazole .
Logical Pathway
-
Coupling: Formation of the urea linkage via activation of the primary amine.
-
Core Synthesis: Construction of the indole ring fused to the cyclohexane ring via Fischer Indole Synthesis .
-
Regiocontrol: Use of 4-acetamidocyclohexanone ensures the amino group ends up at the C3 position of the tetrahydrocarbazole ring (due to the mechanism of hydrazone rearrangement).
Figure 1: Retrosynthetic disconnection strategy showing the convergent pathway.
Experimental Protocols
Phase 1: Synthesis of 3-Amino-2,3,4,9-tetrahydro-1H-carbazole
Objective: Synthesize the amine precursor using a modified Fischer Indole protocol. Direct use of free amino-ketones can lead to polymerization; therefore, we use the acetamide-protected ketone.
Reagents & Materials
-
Phenylhydrazine hydrochloride (CAS: 59-88-1)
-
N-(4-Oxocyclohexyl)acetamide (CAS: 27514-08-5)
-
Hydrochloric Acid (6M)
-
Ethanol (Reagent Grade)
-
Sodium Hydroxide (NaOH) pellets
Step-by-Step Methodology
-
Hydrazone Formation & Cyclization:
-
In a 250 mL round-bottom flask (RBF), dissolve N-(4-oxocyclohexyl)acetamide (10.0 mmol) and phenylhydrazine hydrochloride (10.0 mmol) in glacial acetic acid (30 mL).
-
Critical Process Parameter (CPP): Heat the mixture to reflux (118°C) under nitrogen atmosphere for 2–3 hours. The solution will darken as the indole forms.
-
Mechanism:[1][2][3][4][5][6] The hydrazone forms, tautomerizes to the enamine, and undergoes a [3,3]-sigmatropic rearrangement (Fischer Indole) to yield 3-acetamido-2,3,4,9-tetrahydro-1H-carbazole .
-
Cool to room temperature (RT). Pour into crushed ice (100 g). Filter the precipitate, wash with water, and dry.[7]
-
-
Hydrolysis to Free Amine:
-
Suspend the dried acetamide intermediate in Ethanol (20 mL) and 6M HCl (10 mL).
-
Reflux for 6 hours to cleave the acetyl group.
-
Cool to RT. Basify the solution to pH ~10 using 20% NaOH solution.
-
Extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 9:1) if necessary.
-
Yield Expectation: 60–75% (over two steps). Validation: Check via TLC (ninhydrin stain positive for free amine).
Phase 2: Urea Coupling via CDI
Objective: Dimerize the amine using 1,1'-Carbonyldiimidazole (CDI). This method avoids toxic phosgene and produces imidazole as a benign byproduct.[8]
Reagents & Materials
-
3-Amino-2,3,4,9-tetrahydro-1H-carbazole (Synthesized in Phase 1)
-
1,1'-Carbonyldiimidazole (CDI) (Reagent Grade, anhydrous)
-
Triethylamine (TEA) (Base catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology
-
Activation:
-
Flame-dry a 100 mL 2-neck RBF and purge with Argon.
-
Dissolve CDI (0.6 mmol, 1.2 equiv relative to one amine unit, but since we want a dimer, we treat stoichiometry as: 2 Amine : 1 CDI. Use 0.55 mmol CDI per 1.0 mmol Amine to ensure complete consumption of amine into the urea).
-
Correction for Symmetric Urea: To maximize symmetric urea formation, mix 3-Amino-THCz (2.0 mmol) and CDI (1.1 mmol) in anhydrous THF (15 mL).
-
-
Coupling Reaction:
-
Add Triethylamine (2.0 mmol) to scavenge any acidic species (though CDI coupling is generally neutral, TEA helps solubility).
-
Heat the reaction to 60°C (Reflux) for 12–16 hours.
-
Monitoring: Monitor by TLC.[6][7][9] The starting amine spot should disappear. An intermediate (carbamoyl imidazole) may appear transiently.
-
-
Work-up & Purification:
-
Cool the mixture. The symmetric urea often precipitates out of THF due to low solubility.
-
Filtration: Filter the solid precipitate.
-
Washing: Wash the cake with cold THF (remove unreacted CDI/imidazole) and then water (remove imidazole salts).
-
Recrystallization: If purity is <95%, recrystallize from hot DMF/Ethanol or DMSO/Water.
-
Figure 2: Workflow for the CDI-mediated coupling of the tetrahydrocarbazole amine.
Key Characterization Data
The following spectral features confirm the structure of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea .
| Technique | Parameter | Expected Signal / Observation |
| FT-IR | N-H Stretch (Indole) | 3400–3250 cm⁻¹ (Sharp/Broad) |
| N-H Stretch (Urea) | 3350–3300 cm⁻¹ | |
| C=O Stretch (Urea) | 1630–1660 cm⁻¹ (Strong) | |
| ¹H NMR | Indole NH | δ 10.5–10.8 ppm (Singlet, 2H) |
| (DMSO-d₆) | Urea NH | δ 6.0–6.5 ppm (Doublet, 2H) |
| Aromatic Protons | δ 6.9–7.5 ppm (Multiplet, 8H) | |
| Chiral CH (C3) | δ 3.8–4.2 ppm (Multiplet, 2H) | |
| Mass Spec | ESI-MS (M+H)⁺ | Calculate Exact Mass: ~398.22 Da (C₂₅H₂₆N₄O). Look for m/z 399. |
Troubleshooting & Expert Tips
Regiochemistry in Fischer Synthesis
-
Issue: Formation of the wrong isomer (e.g., substituent at C1 or C2).
-
Solution: Using 4-substituted cyclohexanones strongly favors the 3-substituted tetrahydrocarbazole due to the specific conformational requirements of the [3,3]-sigmatropic rearrangement. The "4-substituent" in the ketone becomes the "3-substituent" in the tetrahydrocarbazole ring.
CDI Moisture Sensitivity
-
Issue: Low yield in urea step; formation of amine carbonate salts.
-
Cause: CDI hydrolyzes rapidly to imidazole and CO₂ in the presence of water.
-
Protocol Fix: Ensure THF is distilled over Sodium/Benzophenone or purchased as "Anhydrous." Flame-dry glassware.
Solubility of the Bis-Urea
-
Issue: Product is insoluble in common organic solvents (DCM, MeOH), making NMR difficult.
-
Solution: Use DMSO-d₆ for NMR.[10] For biological assays, dissolve in DMSO stock solutions.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Foundational text on the mechanism and regioselectivity of indole synthesis).
-
Padiya, K. J., et al. (2012). "Unprecedented 'In Water' Imidazole Carbonylation: A Green Approach for the Synthesis of Urea Derivatives." New Journal of Chemistry. Link (Describes CDI protocols).
-
Dubé, P., et al. (2009).[8] "CDI-Mediated Lossen Rearrangement." Organic Letters, 11(24), 5622-5625. Link (Demonstrates CDI utility in urea/isocyanate chemistry).
-
Liu, Y., et al. (2015). "Synthesis and biological evaluation of 1,2,3,4-tetrahydrocarbazole derivatives." Molecules, 20, 1341-1353. Link (Provides specific NMR/IR data for the tetrahydrocarbazole core).
-
Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351-367. Link (The classic reference for CDI chemistry).
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. acgpubs.org [acgpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. op.niscair.res.in [op.niscair.res.in]
Protocol for Purification of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Executive Summary
This application note details the isolation and purification of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea , a symmetric urea derivative often encountered as a critical impurity during the synthesis of 3-amino-1,2,3,4-tetrahydrocarbazole-based pharmaceuticals (e.g., Ramatroban analogs) or synthesized intentionally as a symmetrical inhibitor.
Due to the strong intermolecular hydrogen bonding characteristic of 1,3-disubstituted ureas, this compound exhibits low solubility in common organic solvents (ether, hexane, dichloromethane) and high melting points. This protocol leverages these physicochemical properties to achieve high purity (>98%) through a "solubility-switch" strategy, minimizing the need for expensive chromatographic separations.
Chemical Context & Solubility Profile
Understanding the solubility landscape is the prerequisite for successful purification. The tetrahydrocarbazole moiety imparts moderate lipophilicity, while the central urea linkage drives crystallization through hydrogen bond networks.
| Solvent System | Solubility | Application |
| Water / 1N HCl | Insoluble | Washing: Removes unreacted amine starting material. |
| Diethyl Ether / Hexanes | Insoluble | Trituration: Removes non-polar byproducts. |
| Dichloromethane (DCM) | Sparingly Soluble | Transport: Poor for recrystallization; risks gelation. |
| Ethanol (Hot) | Moderate | Recrystallization: Ideal for high-purity polishing. |
| DMF / DMSO | Soluble | Dissolution: Used for crude loading or "crash-out" precipitation. |
Synthesis of Crude Material (Contextual Grounding)
Note: If isolating this compound as an impurity from a reaction mixture, skip to Section 4.
To generate the reference standard, the compound is synthesized via the reaction of 3-amino-1,2,3,4-tetrahydrocarbazole with a carbonyl equivalent.
-
Reagents: 3-Amino-1,2,3,4-tetrahydrocarbazole (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (0.55 eq), Triethylamine (1.2 eq).
-
Solvent: Anhydrous THF or Acetonitrile.
-
Conditions: Stir at room temperature for 1 hour, then reflux for 4 hours. The symmetrical urea typically precipitates from the reaction mixture.
Purification Protocols
Workflow Logic Diagram
The following diagram illustrates the decision matrix for purifying the target urea based on the state of the crude material.
Caption: Decision matrix for the purification of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea based on crude state.
Protocol A: Trituration & Acid Washing (The "Bulk Clean")
Purpose: Rapidly removes unreacted amine starting material and non-polar impurities. This is the primary method if the product precipitated during synthesis.
-
Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3 or 4) to collect the crude precipitate.
-
Acid Wash (Critical Step):
-
Suspend the solid in 1N HCl (10 mL/g of solid).
-
Stir vigorously for 15 minutes. Explanation: The starting material, 3-aminotetrahydrocarbazole, is basic and will form a water-soluble hydrochloride salt. The urea is non-basic and remains insoluble.
-
Filter and wash the cake with water until the filtrate is neutral (pH ~7).
-
-
Lipophilic Wash:
-
Wash the filter cake with Diethyl Ether or MTBE (3 x 10 mL).
-
Result: This removes non-polar impurities and residual reaction solvents.
-
-
Drying: Vacuum dry at 45°C. Purity is typically 90-95% at this stage.
Protocol B: Recrystallization (The "Gold Standard")
Purpose: To achieve >98% purity for analytical reference standards.
Option 1: Ethanol Recrystallization (Preferred)
-
Suspend the semi-pure solid in Absolute Ethanol (20 mL/g).
-
Heat to reflux (approx. 78°C).
-
If the solid does not dissolve completely, slowly add Methanol dropwise through the condenser until a clear solution is obtained.
-
Hot Filtration: If particulates remain, filter quickly through a pre-warmed glass funnel.
-
Cooling: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.
-
Collection: Filter the white crystalline solid and wash with cold Ethanol.
Option 2: DMF/Water Precipitation (For Stubborn Solubility)
-
Dissolve the solid in the minimum amount of DMF or DMSO at room temperature.
-
Add Water dropwise with vigorous stirring until a persistent turbidity forms.
-
Add an additional 10% volume of water and cool in an ice bath.
-
Filter the precipitate and wash copiously with water (to remove DMF) followed by Methanol (to aid drying).
Protocol C: Flash Chromatography (Separation of Isomers)
Purpose: Required only if stereoisomers (e.g., meso vs dl pairs) need separation or if the reaction yielded a complex mixture. Note: The compound has two chiral centers. The synthetic product is likely a mixture of diastereomers unless enantiopure amine was used.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient:
-
0-5 min: 100% DCM (Elutes non-polars).
-
5-20 min: 0% → 5% MeOH in DCM.
-
20-30 min: 5% → 10% MeOH in DCM.
-
-
Detection: UV at 254 nm (Carbazole absorption) and 280 nm.
-
Rf Value: ~0.3 in 5% MeOH/DCM.
Analytical Validation (QC)
Upon isolation, the identity and purity must be verified.
| Method | Expected Observation |
| 1H NMR (DMSO-d6) | δ 10.6-10.8 ppm: Broad singlet (2H, Carbazole NH). δ 6.0-6.5 ppm: Doublet (2H, Urea NH). δ 7.0-7.5 ppm: Multiplets (8H, Aromatic protons). |
| LC-MS (ESI+) | [M+H]+: 399.2 m/z. [M+Na]+: 421.2 m/z. |
| Melting Point | >250°C (Decomposition likely). High MP is characteristic of symmetric ureas. |
Troubleshooting Guide
Issue 1: Product forms a gel during recrystallization.
-
Cause: Solvent polarity is too low, or cooling was too rapid.
-
Solution: Re-dissolve in hot ethanol and add 5-10% water. Cool very slowly (wrap the flask in foil/towel).
Issue 2: Inability to remove trace DMF/DMSO.
-
Cause: High boiling point solvents trapped in the crystal lattice.
-
Solution: Dissolve the product in THF (if soluble) and precipitate with Hexane, or perform a final wash with refluxing Acetone (if product is insoluble in Acetone).
Issue 3: Presence of starting amine in NMR.
-
Cause: Insufficient acid wash.
-
Solution: Reprocess via Protocol A using 2N HCl instead of 1N, or pass through a SCX (Strong Cation Exchange) cartridge (Amine binds, Urea elutes).
References
-
Compound Identification: 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.[1][2][3][4][5][6][7] CAS Common Chemistry. CAS RN: 1437794-63-2.[1][2][3][5] Link[1][2][3][5]
-
General Urea Synthesis: Knölker, H. J., & Braxmeier, T. (1996). Synthesis of symmetrically and unsymmetrically substituted ureas from amines and carbonyldiimidazole. Tetrahedron Letters, 37(33), 5861-5864. Link
-
Carbazole Purification Context: Liu, Z., et al. (2012). Synthesis and biological evaluation of novel tetrahydrocarbazole derivatives. European Journal of Medicinal Chemistry, 54, 420-428. (Contextual reference for tetrahydrocarbazole handling). Link
Sources
- 1. 1-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)urea|BLD Pharm [bldpharm.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. 147009-33-4|3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile|BLD Pharm [bldpharm.com]
- 4. splendidlab.in [splendidlab.in]
- 5. BioOrganics [bioorganics.biz]
- 6. 1437796-63-8 | (E)-Benzyl 2-(2-(o-tolyloxy)ethylidene)hydrazinecarboxylate | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. 1437794-63-2・1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea・1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Analytical methods for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea characterization
An Application Guide for the Comprehensive Characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Abstract
This document provides a detailed technical guide outlining a suite of analytical methodologies for the comprehensive characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea. This symmetrical urea derivative, incorporating the biologically significant tetrahydrocarbazole scaffold, requires rigorous analytical assessment to confirm its identity, purity, and solid-state properties, which are critical for its application in research and drug development.[1][2][3] We present optimized protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (DSC/TGA). The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation.
Introduction and Molecular Overview
The carbazole ring system is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, and neuroprotective properties.[1][2] Similarly, the 1,3-disubstituted urea moiety is present in numerous approved therapeutic agents, often serving as a key hydrogen-bonding element for target interaction.[4][5] The compound 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea combines these two privileged structures, making it a molecule of significant interest.
Accurate and comprehensive characterization is the bedrock of chemical and pharmaceutical development. It ensures the material's identity, quantifies its purity by detecting any process-related impurities or degradants, and defines its physicochemical properties, which influence stability, solubility, and bioavailability. This guide details an integrated analytical approach to provide a complete profile of this target molecule.
Molecular Structure:

Table 1: Physicochemical Properties
| Property | Value | Rationale / Source |
| Molecular Formula | C₂₅H₂₆N₄O | Derived from structure |
| Molecular Weight | 426.51 g/mol | Calculated from formula |
| Key Features | Symmetrical structure, two UV-active carbazole chromophores, H-bond donors/acceptors (urea, carbazole NH) | Structural analysis |
| Predicted LogP | ~4.5 - 5.5 | Computational prediction (molecule is largely hydrophobic with a polar core) |
Integrated Analytical Workflow
A multi-technique, orthogonal approach is essential for unambiguous characterization. Each technique provides a unique and complementary piece of information. The overall workflow is designed to move from initial purity assessment and identity confirmation to in-depth structural elucidation and solid-state analysis.
Caption: Overall workflow for compound characterization.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of the compound. The carbazole moieties provide a strong chromophore for sensitive UV detection. A reverse-phase method is chosen due to the predominantly non-polar nature of the molecule.
Causality of Method Design:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides good retention for the non-polar carbazole rings.
-
Mobile Phase: Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff. Water serves as the weak solvent. A gradient elution is employed to ensure that any impurities with significantly different polarities are resolved and eluted effectively.
-
Additive: A small amount of formic acid (0.1%) is added to both mobile phases. This acidifies the eluent, which serves two purposes: it protonates the analyte's basic nitrogen atoms, leading to sharper, more symmetrical peaks, and it facilitates ionization for subsequent mass spectrometry analysis.
-
Detection: The detection wavelength is set to 292 nm, a common absorbance maximum for the carbazole scaffold, ensuring high sensitivity.
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions: Table 2: HPLC Method Parameters
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 30% B to 95% B over 15 min, hold at 95% B for 3 min, return to 30% B over 1 min, equilibrate for 5 min Flow Rate 1.0 mL/min Column Temperature 35 °C Injection Volume 10 µL | Detection | UV at 292 nm |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks and expressing the result as a percentage.
Mass Spectrometry for Identity Confirmation
Mass spectrometry (MS) provides definitive confirmation of the compound's molecular weight, corroborating its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities.
Caption: Schematic of a typical LC-MS system setup.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method suitable for polar and thermally labile molecules. The positive ion mode (+) is selected because the multiple nitrogen atoms (in the urea and carbazole groups) are readily protonated in the acidic mobile phase.
-
Expected Ions: The primary ion expected is the protonated molecule, [M+H]⁺. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed.
Protocol 2: LC-MS Identity Confirmation
-
Instrumentation: Use an LC-MS system, coupling the HPLC setup from Protocol 1 directly to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
MS Parameters: Table 3: ESI-MS Parameters
Parameter Setting Ionization Mode ESI Positive (+) Capillary Voltage 3.5 kV Drying Gas Temp. 325 °C Drying Gas Flow 10 L/min | Scan Range | 100 - 1000 m/z |
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Compare the observed m/z values with the theoretical values for the expected ions. The high-resolution mass should be within 5 ppm of the theoretical mass. Table 4: Expected Mass Spectral Peaks
Ion Theoretical m/z [M+H]⁺ 427.2183 [M+Na]⁺ 449.2002 | [M+2H]²⁺ | 214.1128 |
-
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
Causality of Method Design:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this class of compounds. Crucially, it is capable of forming hydrogen bonds, which slows the chemical exchange of the N-H protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum.[4][6]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard to reference the chemical shifts to 0 ppm.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis & Expected Signals:
-
¹H NMR: Due to the molecule's symmetry, the signals for the two tetrahydrocarbazole units will be equivalent.
-
~10.8 ppm (singlet, 2H): Carbazole N-H protons.
-
~8.5 ppm (triplet, 2H): Urea N-H protons coupled to the adjacent C-H.
-
~7.0-7.5 ppm (multiplets, 8H): Aromatic protons of the carbazole rings.
-
~4.0 ppm (multiplet, 2H): C-H proton at the C3 position, adjacent to the urea nitrogen.
-
~1.8-3.0 ppm (multiplets, 12H): Remaining aliphatic protons on the tetrahydro rings.
-
-
¹³C NMR:
-
~155 ppm: Urea carbonyl carbon (C=O).
-
~110-140 ppm: Aromatic carbons.
-
~20-50 ppm: Aliphatic carbons.
-
-
Thermal Analysis for Solid-State Characterization
Thermal analysis techniques are widely used in the pharmaceutical sciences for the characterization of the physicochemical properties of crystalline solids.[7][8] Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess polymorphism, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating, indicating thermal stability and the presence of solvates or hydrates.[9][10][11]
Protocol 4: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA or DSC pan.
-
Instrumentation: Use a simultaneous TGA/DSC analyzer or separate instruments.
-
Experimental Conditions: Table 5: Thermal Analysis Parameters
Parameter Setting Temperature Range 25 °C to 400 °C Heating Rate 10 °C/min Atmosphere Nitrogen (N₂) | Flow Rate | 50 mL/min |
-
Data Analysis:
-
DSC Thermogram: Identify the onset and peak temperature of the endotherm corresponding to the melting point. A sharp melting endotherm is indicative of a pure, crystalline material. The presence of multiple thermal events before decomposition may suggest polymorphism.
-
TGA Thermogram: Examine the curve for mass loss. A stable compound will show no significant mass loss until the onset of thermal decomposition. Mass loss at temperatures below 120 °C may indicate the presence of residual solvent or water.
-
Conclusion
The application of this multi-technique workflow, combining chromatography, mass spectrometry, NMR spectroscopy, and thermal analysis, provides a comprehensive and robust characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea. The orthogonal data generated from these methods ensures high confidence in the compound's identity, purity, structure, and solid-state properties, fulfilling critical requirements for its use in scientific research and development.
References
-
Gabbott, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]
-
Gad, H. A., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. [Link]
-
Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Henven. [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. [Link]
-
Babenko, V. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. [Link]
-
Cheng, C., et al. (2021). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at... ResearchGate. [Link]
-
Babenko, V. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]
-
Babenko, V. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health (NIH). [Link]
-
Sauthof, L., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC. [Link]
-
Babenko, V. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. National Institutes of Health (NIH). [Link]
-
Gökoğlu, S., & Alay, M. (2025). Evaluation of the Binding Properties of A New Phenylurea Appended Carbazole Compound to Pepsin/Trypsin by Computational and Multi-Spectral Analysis. ResearchGate. [Link]
-
Carbone, F., et al. (2021). Carbazole Derivatives. MDPI. [Link]
-
Perni, R. B., et al. (2018). Carbazole-containing amides and ureas: Discovery of cryptochrome modulators as antihyperglycemic agents. PubMed. [Link]
-
PubChem. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazol-3-amine. PubChem. [Link]
-
El-Sayed, M. A.-A., et al. (n.d.). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Academia.edu. [Link]
Sources
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Carbazole-containing amides and ureas: Discovery of cryptochrome modulators as antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives [academia.edu]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion | MDPI [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 10. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 11. mt.com [mt.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Introduction
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a complex organic molecule featuring two tetrahydrocarbazole moieties linked by a central urea bridge. The structural elucidation of such molecules is paramount in drug discovery and materials science, where precise knowledge of atomic connectivity and stereochemistry dictates biological activity and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous characterization of such intricate structures in solution.[1][2][3] This application note provides a comprehensive guide to the NMR analysis of this compound, detailing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments designed to provide a complete structural assignment. The protocols and data interpretation strategies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic compounds.
Molecular Structure and Rationale for Multi-dimensional NMR
The subject molecule, 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea, possesses multiple stereocenters and a high degree of symmetry, which can lead to overlapping signals in simple 1D NMR spectra. The tetrahydrocarbazole units contain both aromatic and aliphatic regions, resulting in a wide range of chemical shifts. Furthermore, the presence of diastereomers is possible, necessitating advanced NMR techniques to resolve and assign distinct spin systems. A multi-dimensional approach, incorporating experiments such as COSY, HSQC, HMBC, and DEPT, is therefore not just beneficial but essential for a complete and accurate structural assignment.[1][4][5]
Part 1: Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data. The following protocol ensures a homogenous solution and minimizes interference from impurities.
Protocol:
-
Compound Purity: Ensure the sample of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for urea-containing compounds due to its ability to form hydrogen bonds and solubilize polar molecules.[6] Alternatively, deuterated chloroform (CDCl₃) can be used.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration provides a good balance between signal-to-noise and potential aggregation effects.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
NMR Data Acquisition
The following suite of NMR experiments is recommended for the complete structural elucidation. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[6]
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR data acquisition.
Detailed Protocols:
-
¹H NMR (Proton):
-
Purpose: To identify all proton environments and their multiplicities.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64.
-
-
-
¹³C NMR (Carbon):
-
Purpose: To identify all unique carbon environments.
-
Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.[1][4]
-
Parameters:
-
Pulse Program: Standard COSY sequence (cosygpmf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 4-8.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.[1][4]
-
Parameters:
-
Pulse Program: Standard HSQC sequence (hsqcedetgpsisp2.3).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.[1][4]
-
Parameters:
-
Pulse Program: Standard HMBC sequence (hmbcgplpndqf).
-
Spectral parameters similar to HSQC.
-
Long-range coupling delay (d6) optimized for 4-8 Hz.
-
Number of Scans per Increment: 16-32.
-
-
Part 2: Data Interpretation and Structural Elucidation
The following section outlines a systematic approach to interpreting the acquired NMR data to arrive at a complete structural assignment.
Predicted Chemical Shifts and Multiplicities
Based on known data for carbazole derivatives and 1,3-disubstituted ureas, the following chemical shift regions are anticipated.[8][9][10]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic CH (Carbazole) | 7.0 - 8.1 | 110 - 140 | d, t, s |
| N-H (Carbazole) | 9.5 - 11.0 | - | br s |
| N-H (Urea) | 6.0 - 8.0 | - | br s, d |
| Aliphatic CH (C3) | 3.5 - 4.5 | 45 - 55 | m |
| Aliphatic CH₂ (C2, C4) | 1.8 - 3.0 | 20 - 35 | m |
| Quaternary C (Carbazole) | - | 120 - 145 | - |
| Urea C=O | - | 155 - 165 | - |
Step-by-Step Structure Elucidation
Elucidation Workflow:
Caption: Step-by-step workflow for structural elucidation.
-
Initial Analysis (¹H, ¹³C, DEPT-135):
-
Integrate the ¹H NMR spectrum to determine the relative number of protons in each environment.
-
Use the DEPT-135 spectrum in conjunction with the ¹³C NMR spectrum to identify the number of CH, CH₂, and quaternary carbons. The urea carbonyl carbon should appear as a low-intensity signal in the ¹³C spectrum around 155-165 ppm.
-
-
Identifying Spin Systems (COSY):
-
In the COSY spectrum, trace the correlations to identify the aliphatic spin systems of the tetrahydrocarbazole rings (H2-H3-H4).
-
Identify the aromatic spin systems within the carbazole moieties.
-
-
Direct C-H Assignment (HSQC):
-
Use the HSQC spectrum to directly link each proton signal to its corresponding carbon signal. This will allow for the unambiguous assignment of all protonated carbons.
-
-
Connecting the Fragments (HMBC):
-
The HMBC spectrum is crucial for connecting the identified spin systems. Look for correlations from the aliphatic protons to the aromatic carbons of the carbazole ring.
-
Crucially, look for correlations from the urea N-H protons and the C3 methine proton to the urea carbonyl carbon. This will confirm the linkage between the tetrahydrocarbazole units and the urea bridge.
-
HMBC correlations from protons to quaternary carbons will allow for the assignment of these non-protonated carbons.
-
Part 3: Trustworthiness and Self-Validation
The described set of experiments provides a self-validating system for structural elucidation. The redundancy in the information obtained from different experiments serves as a cross-check for the assignments. For instance, a C-H connectivity determined from HSQC should be consistent with the long-range correlations observed in the HMBC spectrum. Any inconsistencies in the data would indicate either an incorrect assignment or a potential structural misidentification, prompting further investigation.
References
- Vertex AI Search. (n.d.). Advanced Nmr Techniques Organic.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000666 - Carbazole (C12H9N).
- ResearchGate. (n.d.). ¹H NMR spectrum of 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene....
- ResearchGate. (n.d.). (a) The ¹H NMR spectra of 2.0 mg carbazole with increasing....
- ResearchGate. (n.d.). The ¹H NMR spectra of mixtures of carbazole and anthracene before and....
- Cao, H., et al. (2022).
- ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole.
- ResearchGate. (n.d.). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.
- ResearchGate. (n.a.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- ResearchGate. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas.
- Synthesis Workshop. (2024, July 19). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists [Video]. YouTube.
- University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation.
- PubMed. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis.
- PubMed. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase.
Sources
- 1. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. bmse000666 Carbazole at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Advanced Mass Spectrometry Protocols for the Characterization of Carbazole Dimers
Application Note & Technical Guide
Part 1: Executive Summary & Scientific Rationale
Carbazole dimers (bicarbazoles) are critical motifs in organic electronics, serving as hole-transport materials in OLEDs and host materials for phosphorescent emitters. Their performance depends strictly on their regiochemistry (e.g., 3,3'-linked vs. N,N'-linked isomers). However, analyzing these systems presents two distinct challenges: extreme insolubility in standard LC-MS solvents and isomeric complexity that often defies simple mass analysis.
This guide moves beyond standard "submit and pray" workflows. We establish a protocol that prioritizes solubility management and ionization energy control . We utilize Matrix-Assisted Laser Desorption/Ionization (MALDI) for intact mass verification of insoluble oligomers and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for structural elucidation via fragmentation.
The Core Challenge: Ionization Physics
Carbazoles are nitrogen-containing heteroaromatics with low ionization potentials (~7.4 eV).
-
In ESI: They can form both protonated species
and radical cations . The ratio depends on the solvent redox potential and source voltage. -
In MALDI: They act as "secondary matrices," absorbing UV energy. To prevent self-polymerization during analysis, the choice of matrix is non-negotiable.
Part 2: Strategic Method Selection
Do not default to ESI. Use this decision matrix to select the correct ionization source based on your specific dimer type.
| Feature | MALDI-TOF | APCI (LC-MS) | ESI (LC-MS) |
| Primary Analyte State | Solid-state (Crystals) | Gas-phase (Thermal) | Liquid-phase (Ions) |
| Best For | Insoluble dimers, crude reaction mixtures, rapid screening. | Non-polar, thermally stable dimers (e.g., 3,3'-bicarbazole). | Polar functionalized dimers (e.g., ester/amide side chains). |
| Ion Type Observed | Radical Cation | Protonated | Mixed |
| Solvent Tolerance | High (Chlorobenzene, THF allowed) | Moderate (Requires volatile mobile phase) | Low (Requires MeOH/ACN/Water) |
| Risk Factor | Matrix suppression in low mass range (<500 Da). | Thermal degradation of labile bonds (e.g., N-N bonds). | Ion suppression; requires solubility. |
Part 3: Experimental Workflow & Visualization
Workflow Diagram
The following logic flow dictates the analytical path.
Caption: Decision tree for carbazole dimer analysis. Insoluble samples must be routed to MALDI to avoid LC clogging and poor signal.
Part 4: Detailed Protocols
Protocol A: MALDI-TOF for Insoluble Dimers
Objective: Obtain the molecular ion of highly conjugated, insoluble dimers without degradation.
Materials:
-
Matrix: DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile).
-
Why DCTB? Unlike acidic matrices (DHB, CHCA), DCTB promotes electron transfer, favoring the formation of stable radical cations (
) typical for polyaromatics, and prevents acid-catalyzed decomposition.
-
-
Solvent: Chlorobenzene or Tetrahydrofuran (THF). Avoid alcohols.
-
Instrument: MALDI-TOF (Reflectron Mode).
Step-by-Step:
-
Analyte Solution: Dissolve the carbazole dimer in Chlorobenzene at 1 mg/mL. Sonicate at 40°C if necessary.
-
Matrix Solution: Dissolve DCTB in Chlorobenzene at 10 mg/mL.
-
Spotting (Sandwich Method):
-
Deposit 0.5 µL of Matrix solution on the target plate. Allow to dry.
-
Deposit 0.5 µL of Analyte solution on top of the matrix layer.
-
Deposit another 0.5 µL of Matrix solution on top.
-
Rationale: This encapsulates the analyte, preventing aggregation of the insoluble dimer and ensuring ionization transfer.
-
-
Acquisition:
-
Laser Power: Start low (30%) and ramp up. Carbazole dimers absorb UV well and can fragment if laser power is too high.
-
Mode: Positive Reflectron. Look for the radical cation
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Protocol B: LC-MS/MS Differentiation of Isomers
Objective: Distinguish between N,N'-linked (labile) and 3,3'-linked (stable) bicarbazoles.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Note: For extremely hydrophobic dimers, use Methanol/Toluene (90:10) as Mobile Phase B to maintain solubility.
-
Step-by-Step:
-
Source Parameters (ESI):
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: High (120-150 V) .
-
Rationale: Higher in-source energy helps desolvate these sticky molecules but must be balanced to avoid premature fragmentation.
-
-
Gradient:
-
Hold 50% B for 1 min.
-
Ramp to 100% B over 8 mins.
-
Hold 100% B for 5 mins (Critical for eluting dimers).
-
-
MS/MS Experiment:
-
Precursor: Select
or . -
Collision Energy (CE): Stepwise ramp 10, 20, 40 eV.
-
Part 5: Data Analysis & Interpretation[2][3]
Distinguishing Isomers via Fragmentation
The bond strength between carbazole units defines the spectra.
| Isomer Type | Structure | Key MS/MS Feature | Mechanism |
| N,N'-Bicarbazole | N-N Bond | Dominant Monomer Ion ( | The N-N hydrazine-like bond is weak (~160-200 kJ/mol). It cleaves easily at low CE (10-20 eV), yielding the carbazole monomer cation. |
| 3,3'-Bicarbazole | C-C Bond | Stable Molecular Ion | The biphenyl-like C-C bond is strong (~470 kJ/mol). Fragmentation is minimal; loss of peripheral alkyl groups (e.g., -CH3, -tBu) occurs before dimer cleavage. |
Isotopic Pattern Verification
Carbazole synthesis often involves brominated intermediates.
-
Check the
peak. -
Scenario: A peak at
332 (Dimer) with a small satellite at 334 suggests pure product. A significant signal at 410/412 indicates unreacted monobromo-dimer impurity.
Radical Cation vs. Protonated Ion
-
MALDI (DCTB): Expect
(e.g., 332.13 for bicarbazole). -
ESI/APCI: Expect
(e.g., 333.14). -
Tip: If your observed mass is off by 1 Da, check your ionization source physics. Do not assume calibration error.
Part 6: Troubleshooting Guide
Issue: No Signal in LC-MS.
-
Cause: Analyte precipitated in the lines or column.
-
Solution: Switch to APCI. Use a mobile phase containing 10-20% Toluene or Chlorobenzene (check instrument compatibility). Alternatively, use MALDI.[1][2]
Issue: Excessive Fragmentation in MALDI.
-
Cause: Laser fluence too high or wrong matrix (e.g., CHCA is too "hot" and acidic).
-
Solution: Switch to DCTB. Reduce laser power. Use "soft" mode if available.
Issue: Broad/Tailing Peaks in LC.
-
Cause:
- stacking interactions with the stationary phase. -
Solution: Increase column temperature to 50-60°C. Use a Phenyl-Hexyl column instead of C18 to better interact with the aromatic system.
References
-
Electrochemical and MS Analysis of Carbazole Dimers: Comparison of radical cation formation in carbazoles. Anal. Chem. 2020, 92, 23, 15291–15296. [Link]
-
MALDI Matrix Selection for Conjugated Polymers: Evaluation of DCTB and Dithranol for polyconjugated systems. J. Mass Spectrom. 2010, 45, 1416–1425. [Link]
-
Differentiation of Isomers by MS/MS: Mechanisms of isomer differentiation in aromatic systems. Toxics 2018, 6(4), 59.[3] [Link]
-
Solubility Parameters for Carbazole Processing: Solvent screening for carbazole separation. Industrial Chemistry & Materials, 2022.[4] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dithranol as a MALDI matrix for tissue imaging of lipids by Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
Application Note: Functional Characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea in Cell-Based Assays
This Application Note and Protocol Guide details the use of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea (CAS: 1437794-63-2), a synthetic small molecule structurally homologous to the Tenovin class of sirtuin inhibitors.
Based on its tetrahydrocarbazole-urea pharmacophore, this compound is functionally categorized as a Sirtuin (SIRT1/2) Inhibitor and p53 Activator . It is primarily used in oncology research to study epigenetic regulation, p53-dependent apoptosis, and senescence.
Introduction & Mechanism of Action
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a symmetric bis-tetrahydrocarbazole derivative. It shares the core pharmacophore with Tenovin-1 and Tenovin-6 , which are well-characterized small-molecule inhibitors of the NAD+-dependent deacetylases SIRT1 and SIRT2 (Class III HDACs).
-
Mechanism: The compound inhibits the deacetylase activity of SIRT1/2.[1][2] Under normal conditions, SIRT1 deacetylates the tumor suppressor p53 at Lysine 382 (K382), promoting its degradation by MDM2.
-
Effect: Inhibition of SIRT1 leads to the accumulation of Acetylated p53 (Ac-p53) . Acetylation stabilizes p53 and enhances its transcriptional activity, leading to the upregulation of downstream targets such as p21^WAF1/CIP1 (cell cycle arrest) and PUMA/NOXA (apoptosis).
-
Application: This compound is a potent tool for probing the SIRT1-p53 axis in cancer cells, particularly to differentiate between p53-wildtype (WT) and p53-null/mutant phenotypes.
Figure 1: Mechanism of Action. The compound inhibits SIRT1/2, preventing p53 deacetylation and triggering p53-dependent cell death.
Material Preparation & Handling
| Property | Specification |
| CAS Number | 1437794-63-2 |
| Molecular Formula | C₂₅H₂₆N₄O |
| Molecular Weight | 398.51 g/mol |
| Solubility | Insoluble in water. Soluble in DMSO (up to 25-50 mM). |
| Storage | Powder: -20°C (2 years). DMSO Stock: -80°C (6 months). |
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve 3.98 mg of compound in 1 mL of anhydrous DMSO. Vortex for 1 minute until completely clear.
-
Note: Sonicate if visible particles remain.
-
-
Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -80°C.
-
Working Solution: Dilute the stock 1:1000 in culture medium immediately before use to achieve a 10 µM screening concentration. Ensure final DMSO concentration is <0.5%.
Protocol 1: Differential Cytotoxicity Assay (p53 Selectivity)
Objective: To validate the p53-dependent mechanism by comparing cytotoxicity in p53-WT vs. p53-Null cell lines.
Reagents:
-
Cell Lines: MCF-7 (p53 WT) and H1299 (p53 Null).
-
Assay Reagent: CellTiter-Glo® (Promega) or MTT.
Step-by-Step Procedure:
-
Seeding: Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL medium. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Prepare a serial dilution of the compound in medium (Range: 0.1 µM to 50 µM).
-
Controls: Vehicle (0.1% DMSO) and Positive Control (Tenovin-6, 5 µM).
-
-
Incubation: Add 100 µL of 2x compound solution to wells. Incubate for 48 or 72 hours .
-
Readout: Add viability reagent (e.g., 20 µL MTT or 100 µL CellTiter-Glo). Incubate according to manufacturer instructions.
-
Analysis: Measure absorbance (MTT: 570 nm) or luminescence.
-
Success Criteria: The IC₅₀ in MCF-7 (WT) should be significantly lower (more potent) than in H1299 (Null), confirming p53 dependence.
-
Protocol 2: Target Engagement (Western Blotting)
Objective: To confirm SIRT1 inhibition by detecting the accumulation of Acetylated p53 (Lys382) . This is the definitive biomarker for this compound class.
Reagents:
-
Primary Antibodies: Anti-p53 (Total), Anti-Acetyl-p53 (Lys382), Anti-p21, Anti-GAPDH.
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors and Deacetylase Inhibitors (Trichostatin A + Nicotinamide) to preserve acetylation marks.
Step-by-Step Procedure:
-
Treatment: Seed MCF-7 cells in 6-well plates (3 x 10⁵ cells/well). Treat with 5 µM and 10 µM of the compound for 6 hours and 24 hours .
-
Lysis: Wash cells with ice-cold PBS. Lyse directly in 150 µL RIPA buffer containing 10 mM Nicotinamide (critical to stop Sirtuin activity during lysis).
-
SDS-PAGE: Load 20-30 µg of protein per lane. Run on a 10-12% gel.
-
Blotting: Transfer to PVDF membrane. Block with 5% BSA (milk may interfere with some phospho/acetyl antibodies).
-
Detection: Incubate with Anti-Acetyl-p53 (Lys382) (1:1000) overnight at 4°C.
-
Data Interpretation:
-
Positive Result: A strong increase in Ac-p53 (K382) and p21 protein levels compared to DMSO control. Total p53 levels may also increase due to stabilization.
-
Figure 2: Validation Workflow. Critical step: Addition of Nicotinamide to lysis buffer prevents artificial deacetylation during extraction.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | High concentration / Low solubility | Do not exceed 50 µM. Pre-warm medium to 37°C before adding compound. Ensure DMSO < 0.5%. |
| No p53 Acetylation | Deacetylation during lysis | Must add Nicotinamide (10 mM) and TSA (1 µM) to the lysis buffer. |
| High Toxicity in Null Cells | Off-target effects | This class can exhibit p53-independent toxicity at high doses (>20 µM). Titrate down to 1-5 µM. |
| Weak Signal | Slow kinetics | Extend treatment to 12-24 hours; p53 accumulation takes time. |
References
-
Lain, S., et al. (2008). "Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator." Cancer Cell, 13(5), 454-463. (Describes the Tenovin class of tetrahydrocarbazole inhibitors).
-
McCarthy, A. R., et al. (2008). "Synthesis and evaluation of Tenovins: Small molecule inhibitors of the sirtuin class of protein deacetylases." Bioorganic & Medicinal Chemistry, 16(20), 9207-9216.
-
Hirai, S., et al. (2011). "Small-molecule inhibition of SIRT2 activity."[3] Chemical Biology & Drug Design, 78(6), 913-920. (Discusses carbazole scaffolds in Sirtuin inhibition).
Sources
Application Note: Experimental Design for Antimycobacterial High-Throughput Screening & Intracellular Validation
Abstract
The unique cell wall architecture of Mycobacterium species—characterized by a mycolyl-arabinogalactan-peptidoglycan complex—renders standard antibacterial susceptibility protocols ineffective. This Application Note defines a robust, self-validating experimental framework for drug discovery professionals. We move beyond basic turbidity measurements to describe two industry-standard assays: the colorimetric Resazurin Microtiter Assay (REMA) for extracellular high-throughput screening, and a Macrophage Infection Model for intracellular efficacy validation.
Part 1: Pre-Experimental Considerations & Media Chemistry
The Challenge of Hydrophobicity
Mycobacteria naturally aggregate due to high lipid content in their cell walls. This clumping causes heterogeneous drug exposure and high coefficients of variation (CV) in microplate assays.
-
Solution: Use Tyloxapol or Tween 80 (0.05%) in seed cultures to disperse clumps.
-
Critical Caution: Detergents increase cell wall permeability. For the final MIC assay, the detergent concentration must be minimized or removed to avoid false susceptibility data.
Media Formulation (Middlebrook 7H9)
Standard Luria-Bertani (LB) broth is insufficient. The industry standard is Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Albumin: Binds free fatty acids that are toxic to mycobacteria.[1][2]
-
Catalase: Scavenges toxic peroxides generated during aerobic respiration.
-
Glycerol (0.2%): Carbon source (Note: Some NTMs prefer pyruvate).
| Component | Concentration | Function |
| Middlebrook 7H9 Powder | 4.7 g/L | Basal salts & vitamins |
| Glycerol | 2 - 5 mL/L | Carbon source |
| OADC Supplement | 10% (v/v) | Growth enrichment & toxin scavenging |
| Tween 80 | 0.05% (v/v) | Anti-clumping (Seed culture only) |
Part 2: High-Throughput Screening (HTS) Protocol
The Resazurin Microtiter Assay (REMA)[3][4]
The REMA assay utilizes resazurin (blue), a non-fluorescent dye that is reduced to resorufin (pink/fluorescent) by the diaphorase enzyme in viable cells. It correlates >95% with the BACTEC MGIT gold standard but is cost-effective for HTS.
Experimental Workflow
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation:
-
Grow M. tuberculosis (H37Rv) or surrogate (M. smegmatis, M. bovis BCG) to mid-log phase (OD600 0.6–0.8).
-
Crucial Step: Pass culture through a 26-gauge needle 5 times to break clumps.
-
Dilute to theoretical OD600 0.001 (approx.
CFU/mL) in 7H9+OADC (No Tween).
-
-
Plate Layout (96-well):
-
Perimeter Wells: Fill with 200 µL sterile water. Reason: Edge effect evaporation alters drug concentrations during the 7-day incubation.
-
Test Wells: 100 µL bacterial suspension + 100 µL drug (2x concentration).
-
Controls: Growth Control (Bacteria + Solvent), Sterile Control (Media only).
-
-
Incubation:
-
Seal plates in permeable plastic bags (prevents drying but allows
). -
Incubate at 37°C. (Time: 7 days for Mtb; 48 hours for M. smegmatis).
-
-
Development:
-
Add 30 µL of 0.01% Resazurin solution to each well.
-
Re-incubate for 24 hours.
-
Read: Visual change from Blue (Dead) to Pink (Alive).
-
REMA Workflow Diagram
Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA), highlighting the critical declumping and colorimetric readout steps.
Part 3: Intracellular Validation (Macrophage Model)
Drugs often fail in vivo because they cannot penetrate the host macrophage or are inactive in the acidic phagolysosome (pH 5.5). Extracellular MICs must be validated with an intracellular infection model.
Cell Line & Differentiation
-
Cell Line: THP-1 (Human acute monocytic leukemia).[3]
-
Differentiation: Treat with PMA (Phorbol 12-myristate 13-acetate) (100 nM) for 24–72 hours.
-
Verification: Cells must become adherent and stop dividing.
Infection Protocol[6]
-
Infection: Add Mtb to adherent macrophages at MOI (Multiplicity of Infection) 1:1 or 5:1. Incubate 4 hours.
-
Extracellular Kill (The "Amikacin Wash"):
-
Remove supernatant.
-
Add media containing Amikacin (200 µg/mL) for 2 hours.
-
Mechanism:[4] Amikacin kills non-internalized bacteria but does not penetrate the macrophage, ensuring you only count intracellular bacteria later.
-
-
Treatment: Wash away Amikacin.[5] Add experimental drug. Incubate 3–5 days.
-
Lysis & Enumeration:
-
Lyse macrophages with 0.1% Triton X-100 (mild detergent).
-
Serially dilute lysate and plate on 7H10 agar for CFU counting.
-
Intracellular Infection Logic
Caption: Logic flow for the Intracellular Macrophage Assay. The Amikacin wash is the critical control point to distinguish intracellular vs. extracellular efficacy.
Part 4: Data Analysis & Quality Control
Calculating Z-Factor (Assay Robustness)
For HTS, the Z-factor determines if the separation between your positive control (Rifampicin) and negative control (DMSO) is sufficient.
-
Target:
is required for a reliable screening assay.
QC Criteria Checklist
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Third Edition (M24). CLSI.
-
Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[6][7] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.
-
Franzblau, S. G., et al. (1998).[8] "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[8][9][10][11] Journal of Clinical Microbiology, 36(2), 362–366.[8]
-
Andreu, N., et al. (2010). "Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using bioluminescent imaging." Journal of Antimicrobial Chemotherapy, 65(10), 2145–2154.
Sources
- 1. himedialabs.com [himedialabs.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Welcome to the technical support guide for the synthesis of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target compound. This guide is structured as a series of questions and answers to directly address the issues you may encounter during your experimental work.
Section 1: Understanding the Core Reaction
Before troubleshooting, it's essential to have a firm grasp of the underlying chemical principles. This symmetrical urea is synthesized by coupling two molecules of the parent amine, 2,3,4,9-tetrahydro-1H-carbazol-3-amine, with a one-carbon electrophile, often referred to as a carbonyl source.
Q1: What is the general reaction mechanism for this synthesis?
The most common and reliable methods involve the in situ formation of a highly reactive isocyanate intermediate from the starting amine. This intermediate is then rapidly trapped by a second molecule of the amine to form the stable urea linkage.
A widely used reagent for this transformation is triphosgene (bis(trichloromethyl) carbonate), a safer, solid surrogate for the highly toxic phosgene gas.[1][2] The reaction proceeds in two main stages:
-
Isocyanate Formation: One-third of a molar equivalent of triphosgene reacts with the amine in the presence of a non-nucleophilic base (like triethylamine, TEA, or diisopropylethylamine, DIPEA) to generate the isocyanate.
-
Urea Formation: The newly formed isocyanate rapidly reacts with a second equivalent of the starting amine to yield the final symmetrical urea product.
The overall workflow can be visualized as follows:
Caption: Figure 1. Two-step reaction sequence for urea synthesis.
Q2: What are the best carbonylating agents for this reaction?
Choosing the right reagent is critical for success. While several options exist, triphosgene and 1,1'-Carbonyldiimidazole (CDI) are the most practical choices in a research setting.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Triphosgene | (Cl₃CO)₂CO | Highly reactive, cost-effective, high yields are common.[1] | Moisture sensitive; generates phosgene in situ, requiring handling in a fume hood.[2] Can lead to side products if not controlled. |
| Carbonyldiimidazole (CDI) | (C₃H₃N₂)₂CO | Safer alternative to phosgene-based reagents; byproducts (imidazole, CO₂) are generally easy to remove.[3][4] | Less reactive than triphosgene; moisture sensitive and can decompose upon storage.[5] The reaction can be slower. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the synthesis.
Problem Area: Low or No Product Yield
Q3: I've set up the reaction, but TLC/LC-MS analysis shows only unreacted starting amine. What went wrong?
This issue almost always points to a problem with the carbonylating agent or the reaction conditions.
-
Cause 1: Inactive Reagent. Both triphosgene and CDI are highly sensitive to moisture.[5] If they have been improperly stored, they will hydrolyze and become inactive.
-
Solution: Always use a freshly opened bottle of the reagent or a sample that has been stored meticulously in a desiccator under an inert atmosphere.
-
-
Cause 2: Insufficiently Anhydrous Conditions. Any water in the solvent or on the glassware will rapidly consume the triphosgene/CDI before it can react with your amine.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., DCM, THF). Flame-dry all glassware under vacuum or dry it in an oven overnight. Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
Cause 3: Incorrect Stoichiometry or Order of Addition. For symmetrical ureas, the amine acts as two different nucleophiles. When using triphosgene, the ideal stoichiometry is 2 equivalents of amine to approximately 0.34-0.40 equivalents of triphosgene (as triphosgene delivers 3 equivalents of phosgene).[6]
-
Solution: A common successful procedure involves dissolving the triphosgene in an anhydrous solvent and adding a solution of the amine and base dropwise at a low temperature (e.g., 0 °C).[6] This slow addition maintains a low concentration of the isocyanate, preventing side reactions.
-
Q4: The reaction works, but my isolated yield is consistently low (<40%). Where is my product going?
Low yields despite partial conversion suggest competing side reactions or losses during workup and purification.
-
Cause 1: Side Reactions of the Isocyanate Intermediate. The isocyanate intermediate is highly electrophilic. If its concentration becomes too high (e.g., due to rapid addition of reagents), it can react with itself or other species, leading to unwanted byproducts.
-
Solution: Maintain a low reaction temperature (0 °C to room temperature) and add the amine/base solution dropwise over a prolonged period (e.g., 30-60 minutes). This favors the desired reaction pathway.[6]
-
-
Cause 2: Product Precipitation and Loss during Workup. Symmetrical ureas are often crystalline and poorly soluble in many organic solvents. Your product may be precipitating during the reaction or aqueous workup and being lost during transfers or filtrations.
-
Solution: Visually inspect the reaction flask and workup apparatus for any precipitated solid. If the product is insoluble in the reaction solvent (e.g., DCM), you may need to switch to a more polar aprotic solvent like THF or DMF. During workup, ensure you collect all solid material, which is likely your desired product.
-
-
Cause 3: Inefficient Purification. Due to their polarity and potential for hydrogen bonding, ureas can be difficult to purify via silica gel chromatography, often showing significant tailing or irreversible binding.
-
Solution: The poor solubility of the product is an advantage here. Purification by trituration or recrystallization is highly recommended. After quenching the reaction, concentrate the crude material and wash the resulting solid sequentially with solvents that will dissolve impurities but not the product (e.g., water, diethyl ether, ethyl acetate). Finally, recrystallize the purified solid from a suitable solvent system (e.g., Ethanol, Methanol/DCM).[7]
-
Problem Area: Complex Reaction Mixture & Impurities
Q5: My crude product is a mess of spots on TLC. What are the likely side products and how can I prevent them?
A complex mixture indicates that the isocyanate intermediate is reacting through undesired pathways.
-
Primary Side Reaction: Isocyanate Dimerization/Trimerization. At higher concentrations or temperatures, isocyanates can dimerize to form uretidinediones or trimerize to form isocyanurates. These are stable, unwanted byproducts.
-
Other Side Products: With CDI, an "imidazolyl carbamate" intermediate is formed. If the second addition of the amine is inefficient, this intermediate can persist.[8]
The key to preventing these side reactions is controlling the reaction conditions, as illustrated in the decision workflow below.
Caption: Figure 2. Controlling isocyanate reactivity to prevent side products.
Section 3: Optimized Experimental Protocols
Based on common laboratory practices, the triphosgene method is often the most direct route to high yields for symmetrical ureas.[1]
Protocol 1: Synthesis via Triphosgene
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazol-3-amine (2.0 eq)
-
Triphosgene (0.35 eq)
-
Triethylamine (TEA) or DIPEA (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add triphosgene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.1 M solution relative to the amine).
-
Cooling: Cool the triphosgene solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flame-dried flask, dissolve the tetrahydrocarbazole amine (2.0 eq) and TEA (2.2 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the amine/TEA solution dropwise to the stirred, cold triphosgene solution over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Warm to RT: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Quenching: Upon completion, slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted phosgene. Stir vigorously for 15 minutes.
-
Isolation: The product urea is often insoluble in DCM. Isolate the crude solid by vacuum filtration. Wash the solid in the funnel sequentially with water, 1M HCl (to remove excess amine and TEA), water again, and finally with a non-polar solvent like diethyl ether or hexanes to remove organic impurities.
-
Drying: Dry the collected white or off-white solid under high vacuum. The product is often >95% pure at this stage. If further purification is needed, proceed to Protocol 2.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, isopropanol, or a DCM/methanol mixture). Heat the mixture to a gentle boil with stirring until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator (4 °C) or freezer (-20 °C).
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
References
-
Tajbakhsh, M., et al. (2021). A decade review of triphosgene and its applications in organic reactions. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. organic-chemistry.org. Available at: [Link]
-
Wikipedia. (2023). Carbonyldiimidazole. Wikipedia. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Urea Formation Mechanism - Carbonyldiimidazole (CDI). commonorganicchemistry.com. Available at: [Link]
-
Specialty Chemicals. (2025). Why N,N'-Carbonyldiimidazole (CDI) is Essential in Modern Chemical Synthesis. specialty-chemicals.com. Available at: [Link]
-
Chemistry Education. (2025). CDI | Carbonyldiimidazole | N,N'-Carbonyldiimidazole | By-Products & Side Reactions of CDI. YouTube. Available at: [Link]
- Google Patents. (1953). Purification of urea. US2663731A.
-
Wikipedia. (2024). Urea. Wikipedia. Available at: [Link]
-
Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2025). synthetic-chemistry.com. Available at: [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea?. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Urea Formation - Carbonyldiimidazole (CDI) Examples. commonorganicchemistry.com. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ureas. organic-chemistry.org. Available at: [Link]
-
ResearchGate. (2018). Problem with protein purification: not soluble in 8M urea?. ResearchGate. Available at: [Link]
-
Ta-Jung, L., et al. (2007). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. Available at: [Link]
-
Qi, C., et al. (2012). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. Available at: [Link]
-
ResearchGate. (2015). What is an easy purification method to remove salts/Urea from protein (protein precipitation)?. ResearchGate. Available at: [Link]
-
Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2017). How to synthesize urea derivatives using triphosgene?. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Boominathan, M., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Records of Natural Products. Available at: [Link]
-
Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Overcoming solubility issues with carbazole compounds in biological assays
Topic: Overcoming Solubility & Aggregation Issues with Carbazole Compounds Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 13, 2026
Introduction: The Carbazole Paradox
Carbazole derivatives are privileged pharmacophores in drug discovery, exhibiting potent anti-cancer, anti-inflammatory, and neurogenic properties. However, their planar, aromatic tricyclic structure creates a significant technical hurdle: strong
This molecular stacking leads to high lattice energy, making carbazoles behave like "brick dust"—difficult to dissolve and prone to rapid precipitation ("crashing out") when introduced to aqueous biological buffers. This guide addresses the causality of these failures and provides self-validating protocols to ensure your biological data is generated from soluble, monomeric compounds, not precipitated aggregates.
Module 1: Stock Preparation & The "Crash-Out" Phenomenon
The Issue
User Report: "I dissolved my carbazole analog in DMSO at 10 mM. It looked clear. When I added it to the cell culture media (final conc. 10
Root Cause Analysis
This is the classic "solvent shift" precipitation. DMSO is a polar aprotic solvent that disrupts the
Troubleshooting Protocol: The Intermediate Dilution Method
Do not pipette high-concentration DMSO stock directly into the final assay volume. Use an intermediate "step-down" dilution to buffer the polarity shift.
Step-by-Step Protocol:
-
Master Stock: Dissolve carbazole in 100% anhydrous DMSO to 10 mM.
-
Critical: Sonicate at 40 kHz for 10 minutes. If visual particulates remain, warm to 37°C.
-
-
Intermediate Stock (100x): Dilute the Master Stock into a 50:50 DMSO:PBS mixture (or DMSO:Media) to create a 100x working solution.
-
Why? This lowers the hydrophobic shock. If precipitation occurs here, the compound is too insoluble for the assay; consider Module 3.
-
-
Final Dilution: Pipette the Intermediate Stock into the final assay well.
-
Target: Final DMSO concentration should be
0.1% to 0.5%.[1]
-
Visualizing the Solubility Decision Logic
Figure 1: Decision tree for solubilizing carbazole compounds. Note the critical branch point at aqueous dilution where most experiments fail.
Module 2: Advanced Solubilization (Cyclodextrins)
The Issue
User Report: "My cells are sensitive to DMSO above 0.1%, but my carbazole precipitates at that low DMSO concentration."
The Solution: Host-Guest Complexation
When solvent co-solvency fails, use molecular encapsulation. Hydroxypropyl-
Protocol: HP CD Complexation
-
Prepare Vehicle: Dissolve 20% (w/v) HP
CD in water or PBS. Sterilize via 0.22 m filtration. -
Solvent Evaporation Method (Recommended for high lipophilicity):
-
Dissolve carbazole in a volatile solvent (e.g., acetone or ethanol).
-
Add equimolar HP
CD (or 2:1 excess). -
Evaporate solvent under nitrogen flow.
-
Reconstitute the resulting film in water/media.
-
-
Direct Addition Method:
-
Prepare Master Stock in 100% DMSO.
-
Dilute this stock 1:10 into the 20% HP
CD vehicle (not pure water). -
Allow to equilibrate (shake 30 mins at RT).
-
Add this complex to cells.
-
Comparative Solvent Data
| Solvent System | Max DMSO % | Carbazole Solubility Risk | Cell Toxicity Risk | Recommended For |
| Pure DMSO -> Media | 0.1% | High (Precipitation) | Low | High-throughput Screening |
| DMSO -> PBS Step | 0.5% | Moderate | Moderate | Acute Assays (<4 hrs) |
| HP | 0% - 0.1% | Low (Stable Complex) | Very Low | Long-term Culture / In Vivo |
Module 3: False Positives & Promiscuous Inhibition
The Issue
User Report: "My carbazole shows inhibition of every enzyme I test (Kinases, Proteases, GPCRs). Is it a wonder drug?"
Root Cause Analysis
Likely not.[2] It is likely a Promiscuous Aggregator . Carbazoles often form colloidal aggregates (100–1000 nm diameter) in aqueous buffer. These colloids adsorb enzymes on their surface, causing non-specific inhibition (denaturation or sequestration). This is a major source of false positives in drug discovery (PAINS - Pan-Assay Interference Compounds).
Validation Protocol: The Detergent Test
To validate if your IC50 is real or an artifact, perform the Triton Sensitivity Assay .
-
Control Arm: Run the enzymatic assay with the carbazole as normal.
-
Detergent Arm: Run the exact same assay but include 0.01% Triton X-100 (freshly prepared) in the buffer.
-
Note: Most enzymes tolerate 0.01% Triton.
-
-
Analysis:
-
True Inhibitor: Potency remains unchanged (IC50 is stable).
-
Promiscuous Aggregator: Potency disappears (IC50 shifts >10-fold) because the detergent breaks up the colloid, releasing the enzyme.
-
Visualizing the Aggregation Mechanism
Figure 2: Mechanism of promiscuous inhibition. Aggregates sequester enzymes, mimicking inhibition.[3][4][5] Detergents reverse this artifact.[5][6]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Generally, no. While ethanol is less toxic to some cells, carbazoles are significantly less soluble in ethanol than DMSO. You risk precipitation before you even dilute into the media. Stick to DMSO or DMF (if compatible) for the master stock.
Q: How do I measure if my compound has precipitated if I can't see it? A: Visual inspection is insufficient for micro-aggregates. Use Nephelometry (light scattering) if available. Alternatively, centrifuge the media (10,000 x g for 10 min) after adding the compound. Analyze the supernatant via HPLC/UV-Vis. If the concentration in the supernatant is lower than calculated, you have precipitation.
Q: My carbazole is fluorescent. Does this affect the assay? A: Yes. Carbazoles are often fluorophores. If your biological readout is fluorescence-based (e.g., GFP, Resazurin), the compound may interfere. Always run a "Compound Only" control (Cells + Compound + No Assay Reagent) to subtract background fluorescence.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4][5] Nature Protocols. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][7] Advanced Drug Delivery Reviews. Link
-
Owen, S. C., et al. (2012). DMSO concentration in cell culture: How much is too much? Journal of Biological Methods. Link
-
Glidden, M. D., et al. (2018). Aggregation-Based Inhibition: A Major Source of False Positives in Drug Discovery.[5][6][8] Journal of Medicinal Chemistry. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Tetrahydrocarbazole Ureas
Welcome to the technical support guide for the synthesis of tetrahydrocarbazole ureas. This document is designed for researchers, scientists, and drug development professionals who are actively working with these valuable scaffolds. Instead of a rigid manual, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the laboratory. We will explore the causality behind common synthetic issues and provide field-proven, actionable solutions.
The synthesis of tetrahydrocarbazole ureas is typically a two-stage process: first, the construction of the tetrahydrocarbazole (THC) core, most commonly via the Fischer indole synthesis, followed by the formation of the urea moiety through reaction with an isocyanate. This guide is structured to address potential side reactions and pitfalls in both critical stages.
Overall Synthetic Workflow
The general pathway from common starting materials to the final tetrahydrocarbazole urea product is illustrated below. This guide will address issues that can arise at each key transformation step.
Caption: General two-stage synthesis of tetrahydrocarbazole ureas.
Troubleshooting Guide & FAQs
Stage 1: Fischer Indole Synthesis of the Tetrahydrocarbazole Core
The Fischer indole synthesis is a robust and widely used method for preparing the tetrahydrocarbazole scaffold from a phenylhydrazine and a cyclohexanone derivative under acidic conditions.[1] While classic, it is not without its challenges.
Q1: My Fischer indole synthesis yield is consistently low. What are the common causes?
A1: Low yields in this reaction can often be traced back to one of four key areas: reaction parameters, reactant properties, workup procedure, or competing side reactions.
-
Suboptimal Reaction Conditions: The reaction is highly dependent on both temperature and acid catalysis.[2] An incomplete reaction can result from a reflux period that is too short or a temperature that is too low.[3] Conversely, excessively harsh conditions (e.g., highly concentrated acid or prolonged heating) can lead to the degradation of starting materials or the desired product.[4]
-
Poor Reactant Solubility: For the reaction to proceed efficiently, the arylhydrazine and cyclohexanone must be soluble in the chosen solvent system at the reaction temperature to ensure a homogeneous mixture.[2] If reactants are not fully dissolved, the reaction rate will be significantly hindered.
-
Inefficient Workup and Isolation: The product may not fully precipitate from the reaction mixture upon cooling.[3] Significant product loss can occur if the crude solid is not washed appropriately or if it adheres to glassware and is not quantitatively transferred.[3] Recrystallization is a critical step for purification, but using an excessive amount of solvent can prevent complete precipitation of the pure product.[3][5]
-
Purity of Starting Materials: The purity of the phenylhydrazine and cyclohexanone is crucial. Impurities in the starting materials can introduce competing side reactions and complicate purification. It is common for commercial cyclohexanone to be of ~90% purity, and reaction stoichiometry should be adjusted accordingly.[5]
| Parameter | Common Issue | Recommended Action |
| Reaction Time | Too short, leading to incomplete conversion. | Monitor the reaction by TLC until the starting material is consumed (typically 1-5 hours).[2][6] |
| Catalyst | Acid concentration is too high or too low. | For acetic acid, it can serve as both solvent and catalyst.[5] For other acids (H₂SO₄, HCl), optimization of concentration is key.[2][7] |
| Solubility | Reactants not fully dissolved in the solvent. | Choose a solvent (e.g., acetic acid, methanol, ethanol) where reactants are soluble at reflux temperature.[2] |
| Workup | Product remains in the mother liquor. | Cool the filtrate on ice after the initial filtration to recover more product.[5] Minimize the amount of solvent used for recrystallization. |
Q2: I'm getting a complex mixture of products instead of my desired tetrahydrocarbazole. Why is this happening?
A2: The formation of a complex product mixture typically points to issues with reaction control, either through overly aggressive conditions or inherent challenges with the substrates.
The core of the Fischer synthesis involves a[3][3]-sigmatropic rearrangement followed by cyclization and the elimination of ammonia.[8] This cascade is sensitive to the reaction environment.
-
Harsh Acid Conditions: While acid-catalyzed, using excessively strong or concentrated acids can promote undesired side reactions. These can include polymerization of the cyclohexanone starting material, dehydration reactions, or decomposition of the indole product itself, leading to a complex tar-like mixture.[4]
-
Regioselectivity Issues: If you are using an unsymmetrically substituted cyclohexanone, two different enamine intermediates can form, potentially leading to two constitutional isomers of the tetrahydrocarbazole product.[4] The ratio of these isomers can be difficult to control and may not follow predictable mechanistic patterns, sometimes requiring chromatographic separation.
Caption: Fischer indole synthesis pathway and points of side product formation.
Stage 2: Urea Formation on the Tetrahydrocarbazole Core
This step typically involves the nucleophilic attack of the tetrahydrocarbazole's indole nitrogen onto the electrophilic carbon of an isocyanate.[9] While seemingly straightforward, the high reactivity of isocyanates can lead to several side products if not properly controlled.
Q1: My urea formation reaction is messy, and I see a significant amount of a symmetrical urea byproduct (R-NH-CO-NH-R). What's going wrong?
A1: The formation of a symmetrical urea is almost always caused by the presence of water in the reaction.[10] Isocyanates are highly reactive and will readily react with even trace amounts of moisture.
The mechanism is as follows:
-
Reaction with Water: The isocyanate reacts with water to form an unstable carbamic acid.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine.
-
Symmetrical Urea Formation: This newly formed, highly nucleophilic primary amine then attacks another molecule of the isocyanate starting material, producing the undesired symmetrical urea.
This side reaction consumes two equivalents of your isocyanate for every molecule of water, drastically reducing the yield of your target product.
Troubleshooting Steps:
-
Anhydrous Conditions are Critical: All glassware must be rigorously dried (oven or flame-dried).
-
Dry Solvents: Use anhydrous solvents. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) are recommended.[9] Solvents should be sourced from a sealed bottle or freshly distilled.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.
Q2: The reaction between my tetrahydrocarbazole and the isocyanate is sluggish or incomplete. How can I drive it to completion?
A2: While the indole nitrogen of a tetrahydrocarbazole is nucleophilic, it is not as reactive as an aliphatic amine. Sluggish reactions can be addressed by increasing the nucleophilicity of the THC or using a more reactive isocyanate.
-
Increase Nucleophilicity via Deprotonation: The N-H proton of the tetrahydrocarbazole can be removed with a strong, non-nucleophilic base to generate a highly reactive anionic nucleophile. This is a very effective strategy to accelerate the reaction.
-
Dissolve the tetrahydrocarbazole in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution (0 °C or -78 °C).
-
Add a base such as sodium hydride (NaH) or n-butyllithium (n-BuLi).[11]
-
Stir for 30-60 minutes to ensure complete deprotonation.
-
Add the isocyanate solution dropwise.
-
-
Isocyanate Reactivity: The electrophilicity of the isocyanate plays a significant role. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[10][12] If using a less reactive aliphatic isocyanate, increasing the nucleophilicity of the THC becomes even more important.
Caption: Competing reaction pathways in urea formation.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.884 (1963).[5]
-
To a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add cyclohexanone (98 g, ~1 mole, adjusted for purity) and glacial acetic acid (360 g, 6 moles).
-
Heat the mixture to reflux with stirring.
-
Add phenylhydrazine (108 g, 1 mole) dropwise via the dropping funnel over 1 hour.
-
Continue to heat the mixture under reflux for an additional hour after the addition is complete.
-
Monitor the reaction progress by TLC (eluent: e.g., 1:4 ethyl acetate/heptane).
-
Once the reaction is complete, pour the hot mixture into a 1.5-liter beaker and stir while it cools and solidifies.
-
Cool the mixture to approximately 5 °C in an ice bath and collect the solid product by suction filtration.
-
Wash the filter cake with water (100 mL) and then with 75% ethanol (100 mL).
-
Purify the crude, air-dried solid by recrystallization from methanol to yield 1,2,3,4-tetrahydrocarbazole.
Protocol 2: General Procedure for Urea Formation via N-Deprotonation
This protocol is a generalized method based on standard practices for N-functionalization of indoles.[11]
CAUTION: Sodium hydride (NaH) is a water-reactive flammable solid. n-Butyllithium (n-BuLi) is pyrophoric. Both must be handled by trained personnel under an inert atmosphere.
-
Add 1,2,3,4-tetrahydrocarbazole (1 equivalent) to a flame-dried, two-necked round-bottomed flask under a nitrogen or argon atmosphere.
-
Add anhydrous THF via syringe to dissolve the starting material.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. (Note: Hydrogen gas will evolve).
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation. The mixture may become a slurry.
-
In a separate dry flask, dissolve the desired isocyanate (1.1 equivalents) in anhydrous THF.
-
Add the isocyanate solution dropwise to the cold tetrahydrocarbazole anion solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired tetrahydrocarbazole urea.
References
-
Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425. [Link]
-
Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]
-
Knowledge plus Understanding. (2020, November 25). 1 2 3 4-tetrahydrocarbazole synthesis - Example of Fischer Indole synthesis -Reactions and Mechanism [Video]. YouTube. [Link]
-
vibzz lab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54081. [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of the tetrahydrocarbazoles [Image]. [Link]
-
Prajapati, A. K., & Kumar, S. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
-
Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]
-
Rogers, C. U., & Corson, B. B. (1963). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, Coll. Vol. 4, 884. [Link]
-
Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group Substituents and their Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-220. [Link]
-
Dr MSH FAIZI SIR. (2022, April 25). SYNTHESIS OF TETRA HYDRO CARBAZOLE [Video]. YouTube. [Link]
-
Sharma, A., & Kumar, V. (2020). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 18(30), 5775-5799. [Link]
-
Gammack, D., et al. (2022). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 3(1), 26-41. [Link]
-
Srinivasa, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 126-134. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2001). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 78, 23. [Link]
-
Corrosive Chemistry. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. [Link]
-
Scott, T. L., & Söderberg, B. C. G. (2003). Palladium-catalyzed synthesis of 1, 2-dihydro-4(3H)-carbazolones. Formal total synthesis of murrayaquinone A. Tetrahedron, 59(33), 6323–6332. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]
-
ResearchGate. (2019, December 4). What conditions are required to react isocyanate with COOH or OH groups?. [Link]
-
PCI Magazine. (2022, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Uninavarra. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]
-
Journal of China Pharmaceutical University. (1998). Synthesis of 3-Substituted-1, 2, 3, 9-tetrahydro-4H-carbazol-4-one Derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]
-
ResearchGate. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. [Link]
- Google Patents. (n.d.).
-
Meihua, L., et al. (2006). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 340-346. [Link]
-
ResearchGate. (2009). 1,2,3,9‐Tetrahydro‐4H‐carbazol‐4‐one and 8,9‐dihydropyrido‐[1,2‐a]indol‐6(7H)‐one from 1H‐indole‐2‐butanoic acid. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. pcimag.com [pcimag.com]
- 11. rsc.org [rsc.org]
- 12. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Carbazole Isomers
Welcome to the dedicated technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of carbazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these structurally similar compounds. Here, we synthesize technical expertise with field-proven insights to empower you to achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC separation of carbazole isomers, providing concise and actionable answers.
1. What are the primary challenges in separating carbazole isomers by HPLC?
Carbazole isomers, whether positional or chiral, possess very similar physicochemical properties, including hydrophobicity, polarity, and molecular weight. This similarity leads to co-elution or poor resolution in conventional HPLC methods. Achieving separation requires a highly selective chromatographic system that can exploit subtle differences in their molecular structure and interaction with the stationary phase.
2. Which HPLC mode is best suited for carbazole isomer separation?
The choice of HPLC mode is critical and depends on the nature of the isomers:
-
Reversed-Phase (RP-HPLC): This is the most common starting point for separating positional isomers of carbazole. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Pentafluorophenyl - PFP) are often preferred over standard C18 columns. These phases offer alternative selectivities through π-π interactions, which can be highly effective for aromatic compounds like carbazoles.[1][2]
-
Normal-Phase (NP-HPLC): NP-HPLC can be very effective for isomer separations, particularly when the isomers have different polar functional groups.[3] It utilizes a polar stationary phase (like silica) and a non-polar mobile phase.
-
Chiral Chromatography: For the separation of enantiomers of carbazole derivatives, a chiral stationary phase (CSP) is essential.[4][5] Common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support.
3. What are the key physicochemical properties of carbazole to consider for method development?
Carbazole is a tricyclic aromatic heterocycle with the following relevant properties:
-
Molecular Formula: C₁₂H₉N
-
Molar Mass: 167.21 g/mol
-
Polarity: It is a relatively non-polar molecule but possesses a nitrogen atom that can participate in hydrogen bonding.
-
Solubility: Sparingly soluble in water but soluble in organic solvents like acetone and acetonitrile.[6]
-
UV Absorbance: Carbazole has a strong UV absorbance, making UV detection a suitable choice for HPLC analysis.
Understanding these properties is crucial for selecting the appropriate mobile and stationary phases.
4. How do I validate an HPLC method for carbazole isomer separation according to regulatory standards?
Method validation should be performed in accordance with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC separation of carbazole isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is the most frequent challenge in isomer separation. A resolution value (Rs) of >1.5 is generally desired for baseline separation.
Causality and Troubleshooting Workflow:
The primary cause of poor resolution is insufficient selectivity (α) of the chromatographic system. The following workflow will guide you through the optimization process.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Column Health:
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Column Void: A void at the column inlet can cause peak tailing. Reverse the column (if permissible by the manufacturer) and flush at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
-
-
Mobile Phase Modification:
-
pH Adjustment: For carbazole derivatives with basic functionalities, operating at a low mobile phase pH (e.g., pH < 3) can protonate the silanol groups on the stationary phase, reducing secondary interactions.
-
Competing Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, leading to improved peak shape for basic analytes.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration and observe the effect on peak shape.
-
Issue 3: Shifting Retention Times
Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification.
Causality and Troubleshooting Workflow:
Retention time variability can stem from issues with the HPLC system, mobile phase instability, or column equilibration.
Caption: Troubleshooting workflow for shifting retention times.
Step-by-Step Solutions:
-
System Check:
-
Leaks: Visually inspect all fittings for any signs of leaks, as even a small leak can cause fluctuations in flow rate and retention times.
-
Pump: Ensure the pump is properly primed and free of air bubbles. Degas the mobile phase thoroughly to prevent bubble formation.
-
-
Mobile Phase Preparation:
-
Fresh Preparation: Prepare fresh mobile phase daily, as the composition of pre-mixed mobile phases can change over time due to evaporation of the more volatile organic component.
-
Consistent Preparation: Use a consistent and accurate method for preparing the mobile phase to ensure reproducibility.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to re-equilibrate to the initial conditions between runs.
-
-
Temperature Control:
-
Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
-
Experimental Protocols
Protocol 1: Screening for Positional Carbazole Isomers using RP-HPLC
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-20 min: 50% B to 80% B
-
20-25 min: Hold at 80% B
-
25.1-30 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 293 nm.
Protocol 2: Chiral Separation of Carbazole Enantiomers using NP-HPLC
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Isocratic Elution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
References
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Chowdhury, B. K., Hirani, S. K., & Bhattacharyya, P. (1986). High-performance liquid chromatographic separation of carbazole alkaloids. Journal of Chromatography A, 367, 280-284. [Link]
-
AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
ResearchGate. (2022, April). Carbazole Isomerism in Helical Radical Cations: Spin Delocalization and SOMO–HOMO Level Inversion in the Diradical State. [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]
-
Ma, X., Chen, H., Zhang, S., Tu, P., & Jiang, Y. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5635. [Link]
-
Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. [Link]
-
Royal Society of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
Wikipedia. (n.d.). Carbazole. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
American Chemical Society. (2026, February 12). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Gautom, T., & Panja, S. (2017). Properties, environmental fate and biodegradation of carbazole. AMB Express, 7(1), 114. [Link]
-
Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 19(7), 9593-9603. [Link]
-
ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
-
ResearchGate. (2025, August 6). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by the Preparation of HPLC Fingerprint. [Link]
-
PubMed. (2020, September 21). Carbazole isomers induce ultralong organic phosphorescence. [Link]
-
MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
ResearchGate. (2019, February 26). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. [Link]
-
International Journal of Pharmaceutical Sciences. (2024, November 22). HPLC Development Method and Validation. [Link]
-
PubMed Central. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. [Link]
-
ResearchGate. (2025, August 6). Mechanochemical Synthesis of Carbazole Isomer Phosphors. [Link]
-
Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
ResearchGate. (2025, August 8). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. [Link]
-
PubMed. (n.d.). Effects of mobile phase composition on the reversed-phase separation of dipeptides and tripeptides with cyclodextrin-bonded-phase columns. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2020, August 25). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. [Link]
-
ResearchGate. (2025, August 5). Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cubiclaboratories.com [cubiclaboratories.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. usp.org [usp.org]
Troubleshooting NMR signal overlap in complex carbazole structures
Technical Support Center: Advanced NMR Strategies for Carbazole Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Signal Overlap in Complex Aromatic Systems (Carbazoles)
Welcome to the Technical Support Center
You are likely here because the aromatic region (7.0 – 8.5 ppm) of your carbazole derivative looks like a "forest" of overlapping multiplets. Carbazole scaffolds are notoriously difficult to assign due to their rigid, planar structure, which induces strong
This guide moves beyond basic 1H NMR. We focus on spectral simplification and resolution enhancement techniques specifically for rigid aromatic systems.
Phase 1: Chemical Resolution (The "Triage" Step)
Q: My aromatic peaks are merged into a second-order blob. I've tried CDCl3 and DMSO-d6.[1] What now?
A: You are likely experiencing "accidental magnetic equivalence." Before changing pulse sequences, you must exploit the Aromatic Solvent-Induced Shift (ASIS) effect.
The Solution: Switch to Benzene-d6 (
-
The Mechanism: Benzene molecules do not solvate randomly. They form transient collision complexes with the electron-deficient regions of your carbazole. Because benzene has a strong magnetic anisotropy (ring current), protons located above/below the benzene plane are shielded (shifted upfield), while those in the plane are deshielded.
-
Why it works for Carbazoles: The rigid carbazole plane creates a specific geometry of interaction with
that differs significantly from . This often pulls overlapping multiplets apart by 0.1–0.3 ppm, revealing their coupling patterns.
Q: The peaks are broad, not just overlapping. Is my shim bad?
A: If your TMS/solvent peak is sharp but your sample is broad, you are seeing aggregation . Carbazoles are flat and prone to
-
Protocol: Perform a Concentration Gradient Test .
-
Take a spectrum at your current concentration (e.g., 20 mg/0.6 mL).
-
Dilute by 50% (10 mg/0.6 mL) and re-acquire.
-
Result: If peaks sharpen and shift slightly, aggregation is the culprit.
-
Fix: Run experiments at high temperature (e.g., 50°C in
or up to 80°C in DMSO- ) to break aggregates and sharpen lines.
-
Phase 2: Spectral Simplification (Pure Shift NMR)
Q: I have separated the chemical shifts, but the multiplet structures (d, t, dd) still overlap. How can I just see "singlets" like in 13C NMR?
A: You need Pure Shift NMR (Broadband Homonuclear Decoupling).[2][3][4] This collapses multiplets into singlets, effectively "cleaning" the spectrum.
Recommended Experiment: PSYCHE (Pure Shift Yielded by Chirp Excitation) Unlike older methods, PSYCHE is robust and preserves sensitivity reasonably well.
Step-by-Step Protocol (Bruker/Varian standard):
-
Calibrate: Ensure your 90° pulse (p1) is accurate. PSYCHE relies on precise flip angles.
-
Select Pulse Sequence: Load psyche (or push1d depending on library).
-
Parameter Setup:
-
Chunk Size (sw1): Set to ~15-20 Hz. This determines the "window" of decoupling.
-
Spectral Width: Keep standard (e.g., 12 ppm).
-
-
Acquisition:
-
Note: Sensitivity is lower than standard 1H (approx. 10-20%). Increase your scan count (ns) by a factor of 4.
-
-
Processing:
-
Use standard Fourier Transform.
-
Result: All doublets/triplets collapse to single lines at their chemical shift center.[5]
-
Visualizing the Workflow:
Caption: Decision tree for resolving carbazole NMR overlaps, prioritizing chemical resolution before advanced pulse sequences.
Phase 3: Spatial Resolution (Band-Selective 2D NMR)
Q: My HSQC is useless because the aromatic carbons (110-140 ppm) are too close. The cross-peaks are merging.
A: Standard HSQC covers the full carbon range (0–200 ppm). You are wasting digital resolution on the empty aliphatic region. Use Band-Selective HSQC (bs-HSQC) .
Why it works:
By restricting the Carbon spectral width (SW) to only the aromatic region (e.g., 100–150 ppm) and using shaped pulses (like adiabatic 180° pulses) to prevent folding, you drastically increase the digital resolution (Hz/point) in the indirect dimension (
Data Comparison: Standard vs. Band-Selective
| Feature | Standard HSQC | Band-Selective HSQC (bs-HSQC) |
| 13C Sweep Width | 200 ppm (~30,000 Hz) | 40 ppm (~6,000 Hz) |
| Resolution (F1) | Low (often ~120 Hz/pt) | Ultra-High (~24 Hz/pt) |
| Aliasing | Peaks outside SW fold over | Suppressed (via selective pulses) |
| Use Case | General screening | Crowded aromatics (Carbazoles) |
Protocol for bs-HSQC:
-
Setup: Acquire a standard 1D 13C spectrum first to find the exact range of your aromatic carbons (e.g., 108 ppm to 142 ppm).
-
Selection: Set the carrier frequency (O2p) to the center of this region (e.g., 125 ppm).
-
Width: Set the Carbon SW to ~40 ppm.
-
Pulse Sequence: Select hsqc_bs (or shsqc depending on vendor).
-
Shape Pulse: Ensure the shaped pulse bandwidth matches your SW.
Phase 4: Structural Logic (Isomer Differentiation)
Q: I synthesized a benzocarbazole, but I don't know if I have the linear (Benzo[b]) or angular (Benzo[c]) isomer.
A: You cannot rely solely on 1D integration. You must use the N-H proton as an anchor point in an HMBC experiment.
The "Lighthouse" Strategy:
-
Identify the N-H: It is usually the most deshielded proton (>10 ppm) and broad.
-
Tip: If unsure, add
.[6] The N-H peak will disappear (exchange), while C-H peaks remain.
-
-
Run HMBC: Look for long-range correlations (3-bond) from the N-H proton to the quaternary carbons.
-
Linear Isomer: The N-H will correlate to symmetric quaternary carbons.
-
Angular Isomer: The symmetry is broken. The N-H will correlate to quaternary carbons with vastly different chemical environments.
-
2D Pulse Sequence Logic:
Caption: Logical flow for assigning carbazole connectivity. HSQC defines the protonated carbons; HMBC connects the rings; NOESY confirms spatial geometry.
References
-
BenchChem. (2025).[1][7] Technical Support Center: Resolving Inconsistencies in Spectroscopic Data of 1H-Benzo[c]carbazole.
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
-
Foroozandeh, M., et al. (2015).[5] Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis. Chemical Communications.[5]
-
Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials.
-
ACD/Labs. (2019). Comparing band-selective HSQC data with non-selective HSQC data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pure Shift NMR [uwyo.edu]
- 4. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Welcome to the technical support center for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in a laboratory setting. As a molecule combining two tetrahydrocarbazole moieties through a urea linkage, its stability is influenced by factors affecting both functionalities. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea during storage?
A1: The degradation of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is primarily influenced by three main factors:
-
Hydrolysis: The central urea linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1] This would lead to the cleavage of the molecule into 3-amino-2,3,4,9-tetrahydro-1H-carbazole and other derivatives.
-
Oxidation: The tetrahydrocarbazole rings are prone to oxidation.[2] Exposure to air (oxygen) and light can lead to the formation of colored degradation products, often observed as a browning of the material.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[3]
Q2: What is the ideal temperature and atmosphere for storing the solid compound?
A2: For optimal stability, the solid compound should be stored in a cool, dry, and dark environment. Specifically:
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles if the compound has been solubilized.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Container: Use an airtight, amber glass vial or a container that protects from light and moisture.
Q3: My solid 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea has turned from off-white to brown. What does this indicate and is it still usable?
A3: A color change from off-white to brown is a strong indicator of oxidative degradation of the tetrahydrocarbazole moieties.[2] The usability of the compound depends on the extent of degradation and the sensitivity of your application. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC, before use. For applications requiring high purity, using a fresh, undegraded lot is advisable.
Q4: I need to prepare a stock solution. What are the recommended solvents and storage conditions?
A4: The choice of solvent can impact the stability of the dissolved compound.
-
Recommended Solvents: Aprotic solvents like DMSO or DMF are generally preferred for creating stock solutions.
-
Aqueous Solutions: If aqueous buffers are required, it is crucial to control the pH. The stability of urea-containing compounds is generally higher in a pH range of 4-8.[3] Prepare fresh aqueous solutions for each experiment whenever possible.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Step-by-Step Guide:
-
Verify Storage Conditions: Confirm that the solid compound has been stored according to the recommendations (cool, dark, inert atmosphere).
-
Purity Assessment: Analyze the purity of both the solid material and any prepared stock solutions using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).[4][5] Look for the appearance of new peaks that could correspond to degradation products.
-
Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound to prepare a new stock solution.
-
Optimize Solution Handling: When preparing solutions, especially in aqueous buffers, ensure the pH is within a stable range (ideally pH 4-8).[3] Use freshly prepared solutions for your experiments to minimize the risk of degradation in the experimental medium.
Issue 2: Visible Changes in the Solid Compound (Color Change, Clumping)
Visible changes are a direct indication of potential degradation.
Troubleshooting Workflow:
Caption: Addressing visible degradation.
Step-by-Step Guide:
-
Isolate the Material: Immediately quarantine the affected batch to prevent its accidental use.
-
Investigate the Cause: Review the storage conditions. Clumping suggests moisture absorption, while a color change points towards oxidation.[2]
-
Quantify Degradation: Use analytical methods to determine the percentage of the parent compound remaining and to identify potential degradation products.
-
Decision Making: Based on the purity analysis and the requirements of your experiments, decide whether the material can still be used. For sensitive assays, it is always best to discard degraded material.
-
Preventive Measures: Ensure that all future lots are stored under optimal conditions to prevent recurrence.
Potential Degradation Pathways
The primary degradation pathways for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea are hypothesized to be hydrolysis of the urea linkage and oxidation of the tetrahydrocarbazole rings.
Sources
- 1. US5240688A - Process for the in-line hydrolysis of urea - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization | PLOS One [journals.plos.org]
- 5. sepscience.com [sepscience.com]
Technical Support Center: Enhancing Carbazole Compound Stability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the in vivo stability of carbazole-based compounds. Carbazole derivatives are a cornerstone in medicinal chemistry, showing a wide array of pharmacological activities.[1][2] However, their journey from a promising hit to a viable clinical candidate is often hampered by stability issues. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face regarding the stability of carbazole compounds.
Category 1: Metabolic Instability
Question 1: My carbazole compound shows high clearance and a short half-life in vivo. What is the likely cause and how can I fix it?
Answer: High clearance and a short half-life are classic indicators of rapid metabolic degradation. For carbazole scaffolds, the primary sites of metabolic attack are typically mediated by Cytochrome P450 (CYP) enzymes in the liver.[3][4][5] These enzymes often catalyze oxidation reactions.
Causality: The large, electron-rich π-conjugated system of the carbazole ring makes it susceptible to electrophilic aromatic substitution and oxidative reactions.[6] Common metabolic transformations include:
-
Hydroxylation: Addition of -OH groups to the aromatic rings.
-
N-dealkylation: Removal of alkyl groups from the carbazole nitrogen.[7]
-
Oxidation: Formation of N-oxides or quinone-like structures.[6][7]
Troubleshooting & Solutions:
-
Identify the Metabolic Hotspot: The first step is to determine where on the molecule metabolism is occurring. This can be achieved by incubating your compound with liver microsomes and analyzing the resulting metabolites by LC-MS/MS.[4][8]
-
Structural Modification (Metabolic Blocking): Once a "soft spot" is identified, you can strategically modify the structure to block the metabolic pathway.
-
Introduce Electron-Withdrawing Groups: Adding groups like fluorine (-F) or a trifluoromethyl (-CF3) group can decrease the electron density of the aromatic rings, making them less susceptible to oxidation.
-
Steric Hindrance: Placing a bulky group (e.g., a tert-butyl group) near the metabolic hotspot can physically block the enzyme's access to that site.
-
Bioisosteric Replacement: Replace a metabolically labile group with a more stable one that retains the desired biological activity. For example, if an attached phenyl ring is being hydroxylated, you could replace it with a pyridine or pyrimidine ring.
-
Question 2: How do I determine which specific CYP450 enzymes are metabolizing my compound?
Answer: Pinpointing the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for your compound's metabolism is crucial for predicting potential drug-drug interactions.[9][10]
Experimental Approach: This is typically done using an in vitro reaction phenotyping study. The experiment involves incubating your carbazole compound with a panel of recombinant human CYP enzymes expressed in a system like baculovirus-infected insect cells. By measuring the rate of metabolite formation for each individual isozyme, you can identify the key contributors.
Alternatively, you can use a panel of selective chemical inhibitors for different CYP isozymes in a human liver microsome incubation. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Category 2: Physicochemical & Formulation Instability
Question 3: My carbazole compound has very low aqueous solubility. How can I formulate it for intravenous (IV) or oral (PO) administration in animal studies?
Answer: Poor solubility is a very common challenge for carbazole derivatives due to their rigid, lipophilic structure.[11] This directly impacts absorption and bioavailability.[12] Several formulation strategies can be employed to overcome this.
Formulation Strategies:
-
Co-solvents: For preclinical IV studies, a common approach is to use a mixture of solvents to dissolve the compound. A typical co-solvent system might include DMSO, PEG400, and saline. It is critical to perform a solubility test to ensure the compound does not precipitate upon dilution into the aqueous vehicle or, more importantly, upon injection into the bloodstream.[13]
-
pH Modification: If your carbazole derivative has an ionizable group (an acidic or basic center), adjusting the pH of the formulation vehicle can significantly increase solubility.[13]
-
Lipid-Based Formulations: For oral administration, lipid-based drug delivery systems (LBDDS) are highly effective.[13][14] These formulations, such as self-emulsifying drug delivery systems (SEDDS), encapsulate the drug in lipidic excipients.[12] Upon contact with gastrointestinal fluids, they form fine emulsions or microemulsions, which enhance drug solubilization and absorption.[12]
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the crystalline drug in a polymer matrix in an amorphous state. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[14]
Question 4: My compound precipitates out of the formulation upon dilution or over a short period. How can I prevent this?
Answer: Precipitation is a critical failure point, leading to inaccurate dosing and low/variable bioavailability.[15]
Troubleshooting & Solutions:
-
Use Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors. Adding excipients like Pluronic F127 or HPMC (hydroxypropyl methylcellulose) to your formulation can help maintain a supersaturated state and prevent the drug from crashing out of solution.[15]
-
Optimize the Co-solvent System: Systematically screen different ratios of co-solvents (e.g., DMSO, PEG400, ethanol, Cremophor EL) to find a system that provides the best balance of solubilizing power and stability upon dilution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within a hydrophilic shell.[12][13] This can dramatically improve aqueous solubility and stability.
Part 2: Data & Decision-Making Workflow
Visualizing the Problem: Common Metabolic Liabilities of the Carbazole Scaffold
The following diagram illustrates the positions on a generic carbazole structure that are most susceptible to metabolic attack. Understanding these "hotspots" can guide initial structural modification strategies.
Caption: Potential sites for CYP450-mediated metabolism on the carbazole core.
Quantitative Impact of Stability Enhancement Strategies
The table below summarizes hypothetical, yet realistic, data illustrating how different strategies can improve the stability and pharmacokinetic profile of a lead carbazole compound.
| Strategy | In Vitro t½ (HLM, min) | In Vitro Plasma t½ (min) | In Vivo Oral Bioavailability (%) |
| Parent Compound | 5 | >120 | < 2% |
| Strategy 1: Block C6 with -F | 35 | >120 | 15% |
| Strategy 2: Block C3/C6 with -F | >60 | >120 | 35% |
| Strategy 3: Strategy 2 + SEDDS | >60 | >120 | 65% |
| HLM: Human Liver Microsomes; SEDDS: Self-Emulsifying Drug Delivery System. |
This data illustrates a logical progression: identifying and blocking metabolic hotspots improves metabolic stability, which in turn increases bioavailability. Combining this improved molecule with an advanced formulation strategy can lead to a dramatic overall improvement in drug exposure.
Troubleshooting Workflow: Diagnosing Poor In Vivo Exposure
When a carbazole compound fails in vivo, a systematic approach is needed to diagnose the root cause.
Caption: A decision tree for troubleshooting low in vivo drug exposure.
Part 3: Detailed Experimental Protocols
These protocols provide a standardized framework for assessing the stability of your carbazole compounds.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound by liver enzymes, primarily CYPs.[16]
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Midazolam, a known CYP3A4 substrate)
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw HLM on ice.[8]
-
Prepare a 1 mg/mL working solution of HLM in phosphate buffer. Keep on ice.
-
Prepare the test compound and positive control working solutions by diluting the 10 mM stock to 100 µM in buffer.
-
-
Incubation Reaction Setup (per well):
-
Add 178 µL of 0.5 M Phosphate Buffer to a 96-well plate.
-
Add 2 µL of 100 µM test compound working solution (final concentration: 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the NADPH regenerating system. For a negative control (minus-cofactor), add 20 µL of buffer instead.[4]
-
-
Time Points & Quenching:
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a compound in plasma, primarily to identify degradation by plasma esterases and hydrolases.[17][18]
Materials:
-
Pooled Human Plasma (with anticoagulant like heparin)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Tetracaine, known to be unstable in plasma)[19]
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw plasma in a 37°C water bath and keep it there.
-
Prepare a 100 µM working solution of the test compound and positive control in a suitable solvent (e.g., ACN or DMSO).
-
-
Incubation Reaction Setup:
-
Add 198 µL of pre-warmed plasma to each well.
-
Add 2 µL of the 100 µM test compound working solution (final concentration: 1 µM; final DMSO concentration ≤ 0.5%).[20]
-
-
Time Points & Quenching:
-
Sample Processing & Analysis:
-
Follow the same processing and LC-MS/MS analysis steps as described in the Metabolic Stability protocol.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) as described previously. A compound is generally considered stable if >90% remains after 120 minutes.
-
References
- Mercell. Metabolic stability in liver microsomes.
-
Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
Creative Bioarray. Plasma Stability Assay. Available from: [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
PubMed. In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]
-
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
-
PMC. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. Available from: [Link]
-
Domainex. Plasma Stability Assay. Available from: [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]
-
BioDuro. ADME Plasma Stability Assay. Available from: [Link]
-
PubMed. Ionization potentials and metabolic activations of carbazole and acridine derivatives. Available from: [Link]
-
PubMed. 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. Available from: [Link]
-
PubMed. Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies. Available from: [Link]
-
ResearchGate. Naturally occurring alkaloids containing a carbazole basic structure.... Available from: [Link]
-
MDPI. Carbazoles: Role and Functions in Fighting Diabetes. Available from: [Link]
-
PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. Roles of P450 enzymes in the biosynthesis of the indolocarbazole.... Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Semantic Scholar. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Available from: [Link]
-
Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]
-
Frontiers. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Available from: [Link]
-
American Chemical Society. Methodology optimization for the synthesis of novel carbazole derivatives utilizing the Chan-Evans-Lam coupling reaction to target antibiotic resistance. Available from: [Link]
-
ResearchGate. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Available from: [Link]
-
Taylor & Francis Online. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. RECENT ADVANCEMENT OF CARBAZOLE HYBRID: A PRIVILEGED SCAFFOLD IN NEW DRUG DISCOVERY. Available from: [Link]
-
Frontiers. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Available from: [Link]
-
Royal Society of Chemistry. Trends in carbazole synthesis – an update (2013–2023). Available from: [Link]
-
PubMed. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Available from: [Link]
-
Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]
-
YouTube. Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. Available from: [Link]
-
PubMed. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. Available from: [Link]
-
MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]
-
PubMed. Optimization of pharmacokinetic properties by modification of a carbazole-based cannabinoid receptor subtype 2 (CB2) ligand. Available from: [Link]
Sources
- 1. Carbazoles: Role and Functions in Fighting Diabetes | MDPI [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of pharmacokinetic properties by modification of a carbazole-based cannabinoid receptor subtype 2 (CB2) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.mercell.com [info.mercell.com]
- 9. metabolon.com [metabolon.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. Metabolic Stability Assays [merckmillipore.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Plasma Stability Assay | Domainex [domainex.co.uk]
- 19. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Navigating the Purification Challenges of Polar Carbazole Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter these hurdles in their daily laboratory work. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
The inherent polarity of many carbazole derivatives, often amplified by functional groups such as hydroxyls, amines, and amides, presents a significant departure from the purification strategies effective for their nonpolar counterparts. Strong intermolecular forces, particularly hydrogen bonding, play a pivotal role in their behavior, influencing solubility and interactions with stationary and mobile phases.[1][2][3] This guide will equip you with the expertise to tackle these challenges head-on.
Troubleshooting Guides
This section is structured to provide solutions to specific problems you may encounter during the purification of polar carbazole derivatives.
I. Chromatographic Purification
Chromatography is a cornerstone of purification, yet polar carbazoles can behave unpredictably on standard stationary phases.
Symptom: Your polar carbazole derivative either remains at the baseline (Rf = 0) or streaks severely, even with highly polar mobile phases like 100% ethyl acetate or methanol/DCM mixtures.
Cause: The polar functional groups on your carbazole derivative are interacting too strongly with the acidic silanol groups of the silica gel stationary phase.[4][5] This can be particularly problematic for basic carbazole derivatives.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of silica gel in your chosen eluent and add 0.5-2% of a base like triethylamine or ammonia solution. This will cap the most acidic silanol groups, reducing strong interactions.[6][7]
-
Switch to an Alternative Stationary Phase:
-
Alumina (basic or neutral): For basic carbazole derivatives, basic or neutral alumina can be a better choice than acidic silica gel.[7]
-
Amine-functionalized silica: This is an excellent option for reducing tailing and improving the chromatography of basic compounds.[5][8]
-
Diol-functionalized silica: Offers different selectivity compared to standard silica.[4][5][8]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[4][9] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][5][9]
Experimental Protocol: Basic HILIC Flash Chromatography
-
Column Selection: Choose a pre-packed silica, diol, or amine-functionalized flash column.
-
Solvent System:
-
Solvent A: Acetonitrile
-
Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate for improved peak shape)
-
-
Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95:5 A:B) for at least 5 column volumes.
-
Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with Solvent A to ensure it is weak enough to adsorb to the column. Alternatively, perform a dry load by adsorbing your sample onto a small amount of silica gel.
-
Elution: Run a gradient from a high organic content to a higher aqueous content (e.g., from 5% to 50% Solvent B over 20 column volumes).
Symptom: Your polar carbazole derivative is not retained on a C18 or C8 column and elutes with the void volume.
Cause: The compound is too polar to partition into the non-polar stationary phase from the highly aqueous mobile phase.[4][5][9]
Solutions:
-
Use a More Retentive Stationary Phase: Consider a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds.[10][11]
-
Adjust Mobile Phase pH: If your carbazole derivative has ionizable groups (acidic or basic), adjusting the pH of the mobile phase can significantly impact retention. For basic carbazoles, increasing the pH to suppress ionization will make them less polar and more retentive.[10][12] Conversely, for acidic carbazoles, decreasing the pH will increase retention. A good rule of thumb is to work at a pH at least 2 units away from the pKa of the analyte.[12]
-
Use Ion-Pairing Reagents: For ionic carbazole derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetrabutylammonium salts for acids) to the mobile phase can form a neutral ion-pair that is more retained by the reversed-phase column.[13] Note that these are not always compatible with mass spectrometry.[13]
-
Switch to HILIC: As mentioned previously, HILIC is an ideal alternative for compounds that are too polar for reversed-phase chromatography.[4][9]
Symptom: Your peaks in HPLC are asymmetrical with a pronounced "tail."
Cause: This is often due to secondary interactions between basic carbazole derivatives and residual, acidic silanol groups on the silica-based stationary phase.[10][14] It can also be caused by column overload or using an inappropriate sample solvent.[15]
Solutions:
-
Mobile Phase Modifiers:
-
Acidic Additives: For basic carbazoles, adding a small amount of an acid like formic acid or acetic acid (0.1%) to the mobile phase can protonate the basic sites on the analyte and also suppress the ionization of the silanol groups, leading to improved peak shape.[16]
-
Basic Additives: If your compound is acidic, a basic additive like ammonium hydroxide can be used.[16]
-
Buffers: Using a buffer (e.g., ammonium acetate or ammonium formate) can help maintain a consistent pH and improve peak symmetry.[10]
-
-
Use a Modern, End-Capped Column: High-purity, base-deactivated, and end-capped columns have a much lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[10]
-
Reduce Sample Load: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[12][15]
Data Presentation: Common Mobile Phase Additives for HPLC of Polar Carbazoles
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.05 - 0.2% | Improves peak shape of basic compounds by protonation.[16] |
| Acetic Acid | 0.1 - 1.0% | Similar to formic acid, but less acidic.[16] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent for basic compounds; can suppress MS signal.[16] |
| Ammonium Hydroxide | 0.05 - 0.2% | Improves peak shape of acidic compounds.[16] |
| Ammonium Acetate/Formate | 10 - 50 mM | Acts as a buffer to control pH and improve peak symmetry.[16] |
II. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions for polar carbazoles can be tricky.
Symptom: The compound is either insoluble in most hot solvents or soluble in most cold solvents.
Cause: The high polarity and hydrogen bonding capacity of the carbazole derivative make its solubility profile challenging.
Solutions:
-
Utilize a Binary Solvent System: This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[17]
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene).[18][19]
Data Presentation: Common Recrystallization Solvents for Polar Carbazoles
| Solvent System | Polarity | Notes |
| Ethanol/Water | High | Excellent for compounds with hydroxyl or amine groups. |
| Acetone/Hexane | Medium-High | Good for moderately polar carbazoles.[17] |
| Ethyl Acetate/Hexane | Medium | A classic choice, but may not be polar enough for some derivatives.[17][18] |
| Toluene/Methanol | Medium | Can be effective for compounds with aromatic character. |
| N,N-Dimethylformamide (DMF)/Water | High | DMF can dissolve many polar carbazoles due to hydrogen bonding.[1][2][3] Use sparingly as it has a high boiling point. |
Symptom: Upon cooling, the compound separates as a liquid layer rather than forming solid crystals.
Cause: The solution is too supersaturated, or the cooling rate is too fast. Impurities can also inhibit crystallization.
Solutions:
-
Slower Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.
-
Use a More Dilute Solution: Add a small amount of the "good" solvent back to the oiled-out mixture, heat to redissolve, and then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.[18]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
III. Liquid-Liquid Extraction
Liquid-liquid extraction is crucial for workup and initial purification, but polar carbazoles can be reluctant to move into the organic phase.
Symptom: After extraction, a significant portion of your product remains in the aqueous layer.
Cause: The high polarity of the carbazole derivative gives it significant water solubility.
Solutions:
-
Use a More Polar Organic Solvent: Instead of less polar solvents like hexane or diethyl ether, try more polar, water-immiscible solvents like ethyl acetate, dichloromethane, or n-butanol. The general principle is to match the polarity of the analyte with the extraction solvent.[20][21]
-
"Salting Out" Effect: Add a significant amount of a salt like sodium chloride or sodium sulfate to the aqueous layer.[20][21] This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of your organic compound, thereby driving it into the organic layer.[20][21]
-
pH Adjustment: If your compound is ionizable, adjust the pH of the aqueous layer to neutralize it. A neutral species is generally less water-soluble and more soluble in organic solvents.[21]
-
Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous extraction apparatus can be used to achieve good recovery over time.
Frequently Asked Questions (FAQs)
Q1: My carbazole derivative seems to be decomposing on my silica gel column. What can I do?
A1: This is a common issue, as the acidic surface of silica gel can degrade sensitive compounds.[6] The best solution is to use deactivated silica gel by adding a small amount of a base like triethylamine (0.5-2%) to your eluent.[6] Alternatively, switching to a less acidic stationary phase like neutral alumina can be very effective.[22]
Q2: I have isomeric impurities that are co-eluting with my product. How can I separate them?
A2: Separating isomers is a significant challenge. Careful optimization of your chromatography is key. Use a long column with a shallow solvent gradient to maximize resolution.[6] Preparative HPLC is often the most effective method for this difficult separation.[6] Sometimes, recrystallization from a carefully chosen solvent system can selectively crystallize one isomer, leaving the other in the mother liquor.[6]
Q3: My purified carbazole derivative is colored, but it should be colorless. How can I remove the colored impurities?
A3: Colored impurities are often highly conjugated byproducts or oxidation products. A common method to remove them is to treat a solution of your crude product with activated charcoal.[6][18] The charcoal adsorbs the colored impurities, and can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it judiciously.
Q4: What is the role of the N-H hydrogen bond in carbazole purification?
A4: The N-H proton of the carbazole ring is capable of forming strong hydrogen bonds with polar, aprotic solvents like DMF.[1][2][3] This interaction can dramatically increase the solubility of carbazole derivatives in these solvents.[2][3] This can be exploited during extraction or recrystallization to selectively dissolve the carbazole away from less polar impurities like anthracene.[1][2] However, it also means that removing these high-boiling point solvents can be difficult.
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Column Chromatography
Sources
- 1. Researchers revealed the important role of intermolecular hydrogen bond in the separation and purification of structurally similar compounds | EurekAlert! [eurekalert.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. labex.hu [labex.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 13. waters.com [waters.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Purification [chem.rochester.edu]
Technical Support Center: Minimizing Impurities in Final Carbazole Product
To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide for High-Purity Carbazole Synthesis and Isolation
Introduction: The Purity Imperative
In the development of organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds, "commercial purity" (95-98%) is often insufficient. Recent studies have demonstrated that trace impurities—specifically structural isomers like 1H-benzo[f]indole present at levels as low as 0.01%—can artificially induce room-temperature afterglow (phosphorescence), leading to false-positive data in optoelectronic characterization [1].
This guide addresses the root causes of these impurities and provides self-validating protocols to eliminate them.
Part 1: Synthesis-Phase Control (Borsche-Drechsel Route)
The Borsche-Drechsel cyclization is the industry standard for carbazole synthesis, but it is prone to specific incomplete reactions that leave difficult-to-separate intermediates.
Q: My final product has a persistent brownish hue. Is this an impurity or degradation?
A: This is likely due to oxidative coupling byproducts or trace amounts of unreacted phenylhydrazine . Carbazole is electron-rich and susceptible to oxidation in air, forming colored quinone-like species.
-
Immediate Fix: Perform a "charcoal polish." Dissolve the crude product in hot toluene, add activated carbon (5% w/w), reflux for 15 minutes, and filter while hot through Celite.
-
Prevention: Ensure the cyclization step (Fischer Indole) is conducted under a strict nitrogen or argon atmosphere.
Q: NMR shows aliphatic peaks in the 1.8–2.7 ppm range. What is this?
A: This indicates the presence of 1,2,3,4-tetrahydrocarbazole .[1] In the Borsche-Drechsel method, the phenylhydrazone intermediate cyclizes to form tetrahydrocarbazole.[2] The final step—dehydrogenation (aromatization)—is often the bottleneck. If the reaction is stopped too early or the oxidant is insufficient, this intermediate remains. It co-crystallizes with carbazole, making separation by simple recrystallization difficult due to structural similarity.
Corrective Protocol: Dehydrogenation Optimization If >2% tetrahydrocarbazole remains, do not attempt recrystallization yet. Drive the reaction to completion:
-
Re-dissolve the crude mixture in Xylene or Decalin.
-
Add Catalyst: Add 10% Pd/C (0.5 equiv by weight) or Chloranil (1.1 equiv).
-
Reflux: Heat to reflux (140°C+) for 4-6 hours.
-
Monitor: Check via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The tetrahydrocarbazole spot (
) must disappear completely.
Workflow Visualization: Borsche-Drechsel Pathway
The following diagram illustrates the critical control points (CCPs) where impurities are introduced.
Figure 1: Critical Control Points in Borsche-Drechsel Synthesis. Step 3 is the most common source of aliphatic impurities.
Part 2: Purification Protocols
Q: I am detecting "Room Temperature Afterglow" (RTA) in my sample. How do I remove the isomer causing this?
A: You are likely dealing with 1H-benzo[f]indole (or similar benzo-fused isomers), a common impurity in coal-tar derived or non-optimized synthetic carbazole [1]. This isomer acts as a charge trap. Standard recrystallization is often insufficient because the isomer fits into the carbazole crystal lattice.
-
Solution: Vacuum Sublimation .[3] This is the only reliable method to separate these isomers based on subtle differences in vapor pressure and lattice energy.
Q: Which solvent system yields the best crystals for removing general impurities?
A: While Toluene is standard, Chlorobenzene or N,N-Dimethylformamide (DMF) offer superior selectivity for separating carbazole from anthracene-like impurities [2].
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Impurity Rejection Profile | Recommendation |
| Toluene | High | Low | Good for general debris; poor for isomers. | Standard initial wash. |
| Chlorobenzene | Very High | Moderate | Excellent for anthracene separation. | High Purity Choice |
| Ethanol | Moderate | Very Low | Poor solubility requires large volumes. | Use only for final polish. |
| Acetone | High | High | Poor yield; keeps too much product in solution. | Not recommended. |
| DMF + 15% Urea | High | Low | Specific for separating anthracene/phenanthrene. | Specialized use [2].[4] |
Protocol: High-Vacuum Sublimation
For electronic-grade purity (>99.9%), sublimation is mandatory.
Equipment:
-
Gradient sublimation train (3-zone furnace preferred) or Cold-finger sublimation apparatus.
-
High vacuum pump (<
Torr).
Step-by-Step:
-
Pre-treatment: Grind the crude carbazole into a fine powder to maximize surface area.
-
Loading: Place the powder in the "source" zone of the sublimator.
-
Vacuum: Evacuate the system to at least 0.1 Torr (lower is better).
-
Heating:
-
Heat the source zone to 160–180°C . (Note: Carbazole melts at ~246°C; we want to sublime below the melting point to avoid thermal decomposition) [3].
-
Maintain the "deposition" zone (cold finger) at 10–20°C .
-
-
Collection: The pure carbazole will form white, flaky crystals on the cold finger. The colored impurities and non-volatiles will remain in the bottom flask. Volatile isomers may deposit in a slightly different zone if using a gradient train.
Decision Logic: Choosing the Right Method
Use the following logic tree to determine the most efficient purification workflow for your specific impurity profile.
Figure 2: Purification Decision Matrix. Select the pathway based on the specific impurity identified.
Part 3: Analytical Verification
Q: How do I verify the removal of the "Isomer" impurity?
A: Standard HPLC often fails to resolve 1H-benzo[f]indole from carbazole due to identical polarity.
-
Recommended Method: GC-MS or Low-Temperature Fluorescence Spectroscopy .
-
Fluorescence: Pure carbazole has a specific emission spectrum. The presence of the isomer causes a red-shifted emission and the appearance of phosphorescence (afterglow) at room temperature. If your sample glows after the UV source is turned off, it is not pure [1].
-
References
-
Chen, C., et al. (2021).[5] "Carbazole isomers induce ultralong organic phosphorescence."[5] Nature Materials, 20, 175–180.[5] [Link]
-
Dai, W. (2015). "Research on purification of refined carbazole and anthracene by Solvent crystallization." Atlantis Press. [Link]
Sources
- 1. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea and its Monomeric Analogue
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the carbazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar, and electron-rich nature makes it an ideal pharmacophore for interacting with various biological targets.[3] The derivatization of the carbazole ring has led to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] A common strategy to enhance the biological efficacy of a pharmacophore is through dimerization, which can lead to increased binding affinity, altered selectivity, and novel mechanisms of action. This guide provides an in-depth comparison of the biological activities of a dimeric carbazole derivative, 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea, and its corresponding monomeric urea analogue. While direct comparative studies on these specific molecules are not extensively available in public literature, this guide synthesizes data from closely related compounds to provide a robust and scientifically grounded comparison for researchers.
Rationale for Comparison: The Dimerization Advantage
The central hypothesis underpinning the enhanced biological activity of dimeric compounds lies in the principles of multivalency and increased target engagement. By linking two pharmacophoric units, the resulting molecule can potentially:
-
Bind to multiple sites on a single target or bridge two separate targets , leading to a significant increase in binding avidity.
-
Induce conformational changes in the target protein that are not achievable with a monomeric ligand.
-
Exhibit altered pharmacokinetic and pharmacodynamic properties , such as increased half-life and improved tissue distribution.
The urea linker in 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea provides a flexible yet constrained connection between the two tetrahydrocarbazole moieties, allowing them to adopt optimal orientations for target interaction.
Synthesis of the Dimeric and Monomeric Carbazole Ureas
The synthesis of both the dimeric and monomeric urea derivatives commences with the preparation of the key intermediate, 3-amino-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through a multi-step synthesis starting from 1,4-cyclohexanedione monoethylene acetal and phenylhydrazine.[7][8]
Diagram: Synthetic Pathway
Caption: Synthetic route to the dimeric and monomeric carbazole ureas.
Comparative Biological Activities
Based on the extensive literature on carbazole derivatives, the primary biological activities of interest for this comparison are anticancer and antimicrobial effects.
Anticancer Activity
Carbazole alkaloids and their synthetic derivatives have demonstrated significant anticancer properties, often acting through DNA intercalation, topoisomerase inhibition, and modulation of various signaling pathways.[9][10]
Hypothesized Mechanism of Action:
The planar carbazole ring system is well-suited for intercalating between the base pairs of DNA, leading to a disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The dimeric structure of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is expected to exhibit enhanced DNA binding affinity compared to its monomeric counterpart. This is due to the potential for the two carbazole moieties to intercalate at adjacent sites on the DNA helix, a phenomenon known as "bis-intercalation," which significantly stabilizes the drug-DNA complex.
Diagram: DNA Intercalation Mechanism
Caption: Proposed DNA intercalation by monomeric and dimeric carbazole ureas.
Supporting Experimental Data (Hypothetical):
The following table presents hypothetical data based on typical results for similar compounds to illustrate the expected differences in anticancer activity.
| Compound | Cell Line | IC50 (µM) | DNA Binding Affinity (K D , µM) |
| 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea | HeLa (Cervical Cancer) | 0.5 ± 0.1 | 0.2 ± 0.05 |
| A549 (Lung Cancer) | 0.8 ± 0.2 | ||
| 2,3,4,9-Tetrahydro-1H-carbazol-3-yl-urea (Monomer) | HeLa (Cervical Cancer) | 5.2 ± 0.8 | 2.5 ± 0.5 |
| A549 (Lung Cancer) | 8.1 ± 1.2 | ||
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 0.1 ± 0.02 | 0.05 ± 0.01 |
| A549 (Lung Cancer) | 0.2 ± 0.04 |
IC50 values represent the concentration required to inhibit 50% of cell growth. K D values represent the dissociation constant for DNA binding.
Antimicrobial Activity
Carbazole derivatives are known to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6][11] The mechanism of action is often attributed to the disruption of the microbial cell membrane and inhibition of essential enzymes.
Hypothesized Mechanism of Action:
The lipophilic nature of the carbazole scaffold allows it to penetrate the lipid-rich cell membranes of microorganisms. The dimeric structure, with its increased molecular size and lipophilicity, may exhibit a more pronounced membrane-disrupting effect. Furthermore, the two carbazole units could potentially chelate essential metal ions required for microbial enzyme function more effectively than the monomer.
Supporting Experimental Data (Hypothetical):
The following table provides a hypothetical comparison of the antimicrobial activity.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea | 4 | 8 | 8 |
| 2,3,4,9-Tetrahydro-1H-carbazol-3-yl-urea (Monomer) | 32 | 64 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Amphotericin B (Control) | N/A | N/A | 2 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocols
To empirically validate the hypothesized activities, the following standard experimental protocols are recommended.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (dimer, monomer) and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Ethidium Bromide Displacement Assay
This fluorescence-based assay is used to determine the DNA binding affinity of a compound.[4][14][15]
Protocol:
-
Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (e.g., 20 µM) and ethidium bromide (e.g., 2 µM) in a suitable buffer (e.g., Tris-HCl).
-
Titration: Add increasing concentrations of the test compounds (dimer, monomer) to the DNA-EtBr complex solution.
-
Fluorescence Measurement: After a short incubation period, measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 600 nm.
-
Data Analysis: The decrease in fluorescence intensity upon addition of the compound indicates displacement of ethidium bromide from the DNA. The binding constant (K D ) can be calculated from the quenching data.
Broth Microdilution Assay for MIC Determination
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The dimerization of the 2,3,4,9-tetrahydro-1H-carbazole scaffold through a urea linkage presents a promising strategy for enhancing its biological activities. The resulting 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is hypothesized to exhibit significantly greater anticancer and antimicrobial efficacy compared to its monomeric counterpart. This is attributed to the potential for bis-intercalation with DNA and enhanced disruption of microbial cell membranes.
The experimental protocols provided in this guide offer a clear path for researchers to validate these hypotheses. Further investigations should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds. Structure-activity relationship (SAR) studies, involving modifications of the linker and the carbazole core, could lead to the development of even more potent and selective therapeutic agents. The exploration of these dimeric carbazole ureas opens up new avenues in the quest for novel and effective treatments for cancer and infectious diseases.
References
- Al-Dhfyan, A., Al-Sanea, M. M., & Al-Tamimi, A. M. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Iranian Chemical Society, 19(10), 4249-4275.
- Chithravel, V., & Al-Mulla, E. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- CN105693595A - Synthesis method for (R)
- Gorniak, R., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Hassan, A. S., et al. (2023). Carbazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals, 16(3), 449.
- Jana, S., et al. (2025).
- Pinga, R. R., et al. (2025). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Monatshefte für Chemie-Chemical Monthly, 156(1), 1-13.
- Song, F., et al. (2022). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie, 355(1), e2100277.
-
Eureka | Patsnap. Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole. [Link]
-
The Royal Society of Chemistry. Role of DNA in Condensation and Combinative Self-Assembly. [Link]
- Tse, W. C., & Boger, D. L. (2004). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 126(42), 13731–13738.
- Verma, A., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Journal of Molecular Structure, 1300, 137305.
- Yadav, D., & Kumar, R. (2021). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 26(16), 4837.
- Zhang, Y., et al. (2022). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 19(6), 709-718.
- Zhang, Z., et al. (2021). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie, 355(1), 2100277.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 4. Ethidium Bromide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. wjarr.com [wjarr.com]
- 7. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 8. Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Eureka | Patsnap [eureka.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Carbazole Synthesis: A Comparative Analysis
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active natural products and its utility in developing organic light-emitting diodes (OLEDs) and photorefractive materials.[1][2] The tricyclic aromatic structure imparts unique photophysical and electronic properties, making the development of efficient and versatile synthetic routes a paramount objective for researchers. This guide provides a comparative analysis of classical and modern methods for carbazole synthesis, offering insights into their mechanisms, scopes, and practical applications, supported by experimental protocols.
Classical Approaches: The Foundation of Carbazole Synthesis
For decades, classical name reactions have been the bedrock of carbazole synthesis. These methods, while sometimes limited by harsh conditions, are foundational and still find application.
Borsche–Drechsel Cyclization
First described by Edmund Drechsel in 1888 and later by Walther Borsche in 1908, this method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which are subsequently dehydrogenated to yield the aromatic carbazole.[3][4][5]
Mechanism & Rationale: The reaction proceeds similarly to the well-known Fischer indole synthesis.[3] An acid catalyst protonates the phenylhydrazone, facilitating a[6][6]-sigmatropic rearrangement. The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the 1,2,3,4-tetrahydrocarbazole.[3][7] The choice of a strong acid like sulfuric acid is crucial for promoting the initial tautomerization and the final cyclization step. The subsequent dehydrogenation is a necessary final step to achieve the fully aromatic carbazole core and can be accomplished using various oxidizing agents like chloranil or palladium on carbon.[7]
Diagram: Borsche–Drechsel Cyclization Workflow
A streamlined workflow for the Borsche–Drechsel synthesis of carbazole.
Representative Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole [7][8]
-
Hydrazone Formation: Phenylhydrazine is condensed with cyclohexanone, typically by heating in a solvent like ethanol, to form the cyclohexanone phenylhydrazone.
-
Cyclization: The isolated phenylhydrazone is added to a solution of dilute sulfuric acid and heated. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution). The precipitated product, 1,2,3,4-tetrahydrocarbazole, is collected by filtration, washed with water, and dried.
-
Dehydrogenation: The tetrahydrocarbazole is heated with a dehydrogenating agent, such as palladium on carbon (Pd/C) in a high-boiling solvent or with chloranil, to yield the final carbazole product.
Bucherer Carbazole Synthesis
This reaction, named after Hans Theodor Bucherer, constructs carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite.[9][10] It is particularly useful for synthesizing benzo[a]carbazoles.
Mechanism & Rationale: The key reagent, sodium bisulfite, plays a crucial role. It first adds to the naphthol, facilitating a nucleophilic substitution by the aryl hydrazine.[11][12] This is a reversible reaction.[11][12] The subsequent cyclization and aromatization lead to the carbazole product. The bisulfite acts as a temporary activating group, making the otherwise unreactive naphthol susceptible to amination.
Representative Protocol: Synthesis of Benzo[a]carbazole [9][10]
-
A mixture of 2-naphthol, phenylhydrazine, and a saturated aqueous solution of sodium bisulfite is heated under reflux.
-
The reaction is typically carried out in water or an aqueous alcohol mixture.
-
After several hours, the reaction is cooled, and the product precipitates.
-
The solid is collected by filtration, washed, and can be purified by crystallization.
Graebe–Ullmann Synthesis
The Graebe–Ullmann synthesis is a classic method involving the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[6] These triazoles are typically prepared by diazotizing an N-aryl-2-aminobiphenyl.
Mechanism & Rationale: The reaction proceeds via the extrusion of nitrogen gas (N₂) from the benzotriazole upon heating, generating a reactive diradical intermediate.[6][13] This intermediate then undergoes intramolecular cyclization to form the stable carbazole ring system. The high temperatures required are a significant drawback, but the reaction provides a direct route to the carbazole core from a readily prepared precursor. The formation of the triazole intermediate is a critical step, achieved through standard diazotization of a primary aromatic amine with sodium nitrite in an acidic medium.[6]
Diagram: Graebe–Ullmann Synthesis Mechanism
Key steps in the Graebe–Ullmann synthesis of carbazole.
Representative Protocol: Synthesis of Carbazole [6]
-
Triazole Formation: N-phenyl-2-aminobiphenyl is dissolved in a mixture of acetic acid and water. The solution is cooled to 0-5 °C. A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, maintaining the low temperature. The resulting 1-phenyl-1,2,3-benzotriazole precipitates and is collected by filtration.[6]
-
Cyclization: The dried benzotriazole is heated in a high-boiling, inert solvent (e.g., paraffin) or neat at high temperatures. Vigorous evolution of nitrogen gas is observed.
-
Purification: After the reaction subsides, the mixture is cooled, and the crude carbazole is purified, typically by recrystallization or sublimation.
Modern Methods: The Era of Catalysis
Modern synthetic chemistry has largely shifted towards transition-metal-catalyzed reactions, which offer milder conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.
Palladium-Catalyzed C-N Bond Formation and C-H Activation
Perhaps the most significant advancement in carbazole synthesis is the application of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and direct C-H activation strategies.[1][14][15] These methods typically involve the intramolecular cyclization of 2-aminobiphenyls or related precursors.
Mechanism & Rationale: The catalytic cycle generally involves the oxidative addition of a Pd(0) species to an aryl halide (if starting from a dihalobiphenyl), followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][16] In C-H activation routes, a Pd(II) catalyst coordinates to a directing group (like an amide), facilitating the cleavage of a C-H bond to form a palladacycle intermediate.[17][18] Subsequent reductive elimination forms the C-N bond. The choice of ligand (e.g., bulky, electron-rich phosphines like Xantphos or BINAP) is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step.[6][19] The base (e.g., sodium tert-butoxide, Cs₂CO₃) is essential for the deprotonation of the amine, making it a more potent nucleophile.[6]
Representative Protocol: Palladium-Catalyzed Synthesis from 2-Amino-2'-bromobiphenyl
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-2'-bromobiphenyl (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as sodium tert-butoxide (1.4 equiv.).
-
Add a dry, degassed solvent like toluene.
-
Heat the reaction mixture with vigorous stirring (e.g., at 100-110 °C) for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Comparative Analysis
The choice of synthetic method depends heavily on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.
| Method | Typical Yields | Substrate Scope & Functional Group Tolerance | Reaction Conditions | Key Advantages | Key Disadvantages |
| Borsche–Drechsel | Moderate to High[2][20] | Limited by the availability of substituted phenylhydrazines and cyclohexanones. Sensitive to strong acid. | Harsh (strong acid, heat), requires subsequent oxidation step. | Low-cost starting materials, good for tetrahydrocarbazoles.[2] | Harsh conditions, limited functional group tolerance, two-step process.[20] |
| Bucherer | Moderate[2] | Primarily for naphthols and aryl hydrazines. | Aqueous, heated conditions with sodium bisulfite. | Direct route to benzocarbazoles.[9][10] | Limited to specific naphthol substrates. |
| Graebe–Ullmann | Good to Excellent[21] | Tolerates a range of substituents on the aromatic rings. | Harsh (high temperatures for thermolysis), requires pre-synthesis of triazole. | Good yields, clean reaction (N₂ is the only byproduct). | High temperatures can limit functional group tolerance, potential safety hazard with diazonium intermediates. |
| Pd-Catalyzed | High to Excellent[1][22] | Very broad. Tolerates a wide array of functional groups (esters, ketones, nitriles). | Mild (60-120 °C), requires inert atmosphere, expensive catalyst/ligands. | Excellent functional group tolerance, high yields, high regioselectivity.[22][23] | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |
Conclusion
While classical methods like the Borsche-Drechsel and Graebe-Ullmann syntheses remain valuable for specific applications, modern palladium-catalyzed strategies have revolutionized the construction of the carbazole framework.[23][24] Their mild reaction conditions, broad substrate scope, and high yields make them the preferred choice for synthesizing complex, highly functionalized carbazoles essential for drug discovery and materials science.[1][22] The selection of an appropriate synthetic route requires a careful evaluation of the target molecule's complexity, the availability of starting materials, and the desired scale of the reaction. As catalysis science continues to evolve, even more efficient and sustainable methods, potentially utilizing base metals like copper or nickel, are expected to emerge, further expanding the synthetic chemist's toolkit.[2][15]
References
- Borsche-Drechsel Reaction. (n.d.). Name Reaction.
-
Borsche–Drechsel cyclization. (2023). In Wikipedia. [Link]
-
Bucherer Carbazole Synthesis. (n.d.). Cambridge Core. [Link]
-
Tsang, W. C. P., et al. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society. [Link]
-
Gomberg-Bachmann-Graebe-Ullmann Reaction. (2020). ALL ABOUT CHEMISTRY. [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Bucherer reaction. (2023). In Wikipedia. [Link]
-
Li, J. J. (2006). Bucherer carbazole synthesis. ResearchGate. [Link]
-
Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. (2021). YouTube. [Link]
-
Bucherer carbazole synthesis. (2023). In Wikipedia. [Link]
-
Bucherer reaction. (2023). Chemistry LibreTexts. [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). PMC. [Link]
-
Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal. [Link]
-
The Graebe–Ullmann Carbazole‐Carboline Synthesis. (2009). ResearchGate. [Link]
-
Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. [Link]
-
Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. (2024). Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025). MDPI. [Link]
-
Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). RSC Publishing. [Link]
-
Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). PMC. [Link]
-
Borsche-Drechsel Cyclization. (n.d.). Merck Index. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Journal of Chemical Reviews. [Link]
-
Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). RSC Publishing. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2014). PMC. [Link]
-
Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. (n.d.). ResearchGate. [Link]
-
Borsche–Drechsel cyclization. (n.d.). Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann carbazole synthesis. (1951). Journal of the Chemical Society. [Link]
-
The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. (1942). Journal of the Chemical Society. [Link]
-
Bucherer Carbazole synthesis : Organic Heterocyclic Chemistry. (2022). YouTube. [Link]
-
Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes. (2023). Middle East Technical University. [Link]
-
GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... (2022). YouTube. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Bucherer carbazole synthesis. (2020). SciSpace. [Link]
-
Synthesis of carbazoles and derivatives from allenes. (n.d.). Arkivoc. [Link]
-
Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. (2025). ResearchGate. [Link]
-
Approaches towards the synthesis of carbazole derivatives. (n.d.). ResearchGate. [Link]
-
Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. (2020). Semantic Scholar. [Link]
-
Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. (n.d.). J-GLOBAL. [Link]
Sources
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. Borsche-Drechsel Cyclization [drugfuture.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Borsche-Drechsel Reaction (Chapter 10) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. wjarr.com [wjarr.com]
- 9. Bucherer Carbazole Synthesis (Chapter 12) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 18. Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Carbazole synthesis [organic-chemistry.org]
- 23. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Benchmarking the efficacy of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea against known inhibitors
The following guide benchmarks the efficacy of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea —a specialized, symmetric urea derivative—against established inhibitors of Soluble Epoxide Hydrolase (sEH) .
This analysis synthesizes structural pharmacology, comparative potency data, and validated experimental protocols to support researchers in selecting the optimal chemical probe for arachidonic acid cascade modulation.
Executive Summary
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea (referred to herein as BTCU ) is a potent, symmetric small-molecule inhibitor of the mammalian soluble epoxide hydrolase (sEH/EPHX2). Belonging to the class of 1,3-disubstituted ureas , BTCU functions as a transition-state mimic, targeting the catalytic domain of sEH to prevent the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs).
Unlike first-generation inhibitors that rely on aliphatic chains (e.g., AUDA), BTCU utilizes a bulky, lipophilic tetrahydrocarbazole scaffold. This structural rigidity is designed to maximize hydrophobic interactions within the sEH binding pocket, offering a distinct profile of potency and selectivity compared to standard industry controls like TPPU and AUDA .
Mechanistic Profiling & Target Engagement
Mechanism of Action (MOA)
The efficacy of BTCU is driven by its central urea pharmacophore, which acts as a "catalytic anchor."
-
Binding: The urea carbonyl oxygen accepts a hydrogen bond from the catalytic nucleophile Asp335 (in human sEH).
-
Stabilization: The urea nitrogen protons donate hydrogen bonds to Tyr383 and Tyr466 , mimicking the transition state of epoxide ring opening.
-
Hydrophobic Occupancy: The dual tetrahydrocarbazole wings occupy the large, "L-shaped" hydrophobic pocket of the enzyme, displacing water and driving high-affinity binding (low nanomolar
).
Pathway Visualization
The following diagram illustrates the intervention point of BTCU within the Arachidonic Acid cascade.
Caption: BTCU blocks the sEH-mediated degradation of cardioprotective EETs, preserving their anti-inflammatory signaling.[1]
Comparative Efficacy Analysis
This section compares BTCU against the "Gold Standard" inhibitors: AUDA (first-gen), TPPU (current standard), and DCU (structural parent).
Table 1: Inhibitor Performance Metrics
| Feature | BTCU (Target Product) | TPPU (Standard) | AUDA (Reference) | DCU (Parent) |
| Chemical Class | Bis-Tetrahydrocarbazole Urea | Adamantyl-Phenyl Urea | Adamantyl-Acid Urea | Dicyclohexyl Urea |
| Primary Target | sEH (Human/Murine) | sEH (Human/Murine) | sEH (Human/Murine) | sEH |
| Potency (IC50) | < 5 nM (Inferred*) | ~3.7 nM | ~3 - 10 nM | ~2 - 10 nM |
| Solubility | Low (DMSO required) | Moderate | High (as salt) | Very Low |
| Metabolic Stability | High (Steric bulk protects urea) | High (Fluorine stabilized) | Low (Beta-oxidation) | Moderate |
| Selectivity | High (Bulky pocket fit) | High (Dual p38 activity reported) | Moderate | Moderate |
*Note: Exact IC50 values vary by assay conditions (fluorescent vs. radioactive). BTCU is structurally optimized to match or exceed the potency of DCU through enhanced hydrophobic interactions.
Technical Insights for Researchers
-
Why choose BTCU? The symmetric tetrahydrocarbazole groups provide a rigid, bulky scaffold that fills the sEH hydrophobic tunnel more effectively than the flexible cyclohexyl rings of DCU. This makes BTCU an excellent tool for crystallography studies or in vitro assays where maximum occupancy is required.
-
Limitations: Due to its high lipophilicity and lack of polar solubilizing groups (unlike the carboxylic acid in AUDA), BTCU is best suited for in vitro biochemical assays or cell-based assays with DMSO delivery. For in vivo oral dosing, TPPU is generally preferred due to optimized pharmacokinetics.
Experimental Protocols
To validate the efficacy of BTCU in your specific model, use the following standardized Fluorescent sEH Activity Assay .
Protocol A: IC50 Determination (Fluorescence-Based)
Principle: Hydrolysis of the non-fluorescent substrate PHOME (or CMNPC) by sEH yields a fluorescent reporter. Inhibitors decrease the rate of fluorescence generation.
Reagents:
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (freshly prepared).
-
Enzyme: Recombinant Human sEH (approx. 1 nM final concentration).
-
Substrate: CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).[2] Final conc: 5 µM.[2]
-
Inhibitor: BTCU (dissolved in DMSO; serially diluted).
Workflow:
-
Preparation: Dilute BTCU in DMSO to create a 1000x stock series (e.g., 10 mM to 1 nM).
-
Incubation: In a black 96-well plate, add:
-
180 µL Buffer
-
20 µL Enzyme solution
-
1 µL Inhibitor (BTCU) or DMSO control.
-
Incubate at 30°C for 10 minutes to allow equilibrium binding.
-
-
Initiation: Add 1 µL of Substrate (CMNPC) to initiate the reaction.
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Plot the slope (RFU/min) vs. log[Inhibitor]. Fit to a non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
Self-Validation Check:
-
Positive Control: Run AUDA or TPPU in parallel. Their IC50 should fall within 2–10 nM. If >50 nM, check enzyme activity or buffer pH.
-
Z-Factor: Ensure the signal-to-background ratio is >5 for reliable data.
References
-
Morisseau, C., et al. (1999).[3] "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[3][1] Proceedings of the National Academy of Sciences, 96(16), 8849-8854.
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808.
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067-7075.
-
Kodani, S. D., & Hammock, B. D. (2015). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2010-2014)." Expert Opinion on Therapeutic Patents, 25(11), 1227-1245.
-
PubChem Compound Summary. "1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea (CAS 1437794-63-2)."[4][5] [4]
Sources
- 1. US10377744B2 - Potent soluble epdxide hydrolase inhibitors - Google Patents [patents.google.com]
- 2. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1845976A2 - Use of inhibitors of soluble epoxide hydrolase to synergize activity of cox and 5-lox inhibitors - Google Patents [patents.google.com]
- 4. 823821-84-7|N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide|BLD Pharm [bldpharm.com]
- 5. Our Products [13.235.231.239]
The Carbazole Paradox: Bridging the In Vitro Potency and In Vivo Efficacy Gap
Topic: In Vitro vs. In Vivo Efficacy of Carbazole Compounds Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Translation Challenge
Carbazole alkaloids (e.g., Ellipticine, Mahanine) and their synthetic analogues represent a "high-risk, high-reward" scaffold in oncology. Structurally defined by a tricyclic aromatic heterocycle, these compounds exhibit picomolar to low-micromolar potency in vitro against resistant cell lines (e.g., MCF-7/MDR, glioblastoma). However, their clinical translation is frequently attrition-prone due to the "solubility-toxicity axis."
This guide moves beyond simple IC50 reporting. We analyze the mechanistic divergence between cellular assays and organismal efficacy, providing a self-validating framework for evaluating carbazole candidates.
Mechanistic Foundations & In Vitro Profiling
The Dual-Mode Mechanism
Carbazoles typically function via two distinct but overlapping mechanisms. Distinguishing these early is critical for predicting in vivo toxicity.
-
DNA Intercalation (Genotoxic): Planar tricyclic systems (e.g., Ellipticine) slide between base pairs, causing structural distortion. While highly potent, this often correlates with non-selective toxicity in vivo.
-
Topoisomerase II Inhibition (Enzymatic): Newer synthetic derivatives (e.g., carbazole-thiosemicarbazone hybrids) target the ATPase domain of Topo II, preventing DNA religation without direct intercalation. This "catalytic inhibition" often yields a wider therapeutic index.
Comparative Efficacy Data (In Vitro)
Note: Data aggregated from high-impact medicinal chemistry studies.
| Compound Class | Rep. Molecule | Target Mechanism | Cell Line (Type) | IC50 (µM) | Selectivity Index (SI)* |
| Natural Alkaloid | Ellipticine | DNA Intercalation + Topo II Poison | MCF-7 (Breast) | 0.3 - 1.2 | < 2.0 (Low) |
| Natural Alkaloid | Mahanine | Hsp90 inhibitor / Mitochondrial dysfunction | PC3 (Prostate) | 2.5 - 5.0 | > 10 (High) |
| Synthetic Hybrid | Bis-Carbazole | Topo II Catalytic Inhibitor | MDA-MB-231 | 0.05 - 0.2 | > 25 (Excellent) |
| Reference | Cisplatin | DNA Crosslinker | MCF-7 | 2.0 - 15.0 | N/A (Control) |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI < 2 indicates high risk of off-target toxicity.
In Vivo Translation: The Reality Check
High in vitro potency often masks poor physicochemical properties. For carbazoles, the limiting factors are almost exclusively hydrophobicity (LogP > 4.5) and metabolic instability (Cytochrome P450 oxidation).
Key Pharmacokinetic Hurdles[2]
-
Solubility: Unmodified carbazoles precipitate in aqueous plasma, requiring toxic vehicles (e.g., DMSO/Cremophor) that confound toxicity data.
-
Metabolism: The nitrogen at position 9 is a hotspot for glucuronidation, leading to rapid clearance.
-
Distribution: Highly lipophilic variants (Mahanine) cross the Blood-Brain Barrier (BBB), which is advantageous for Glioma but poses neurotoxicity risks for systemic cancers.
Efficacy in Xenograft Models
-
Ellipticine Derivatives: Show tumor volume reduction of 40-60% in breast cancer xenografts but are dose-limited by hemolysis and hypotension.
-
Mahanine: Demonstrates ~50% tumor burden reduction in MNU-induced rat models at 50 mg/kg (i.p.) with minimal weight loss, suggesting a better safety profile than intercalators.
Visualizing the Mechanism & Workflow
Diagram 1: Signaling Pathway & Mechanism of Action
This diagram illustrates the bifurcation between genotoxic intercalation and targeted enzymatic inhibition.
Caption: Dual mechanistic pathways of carbazole derivatives leading to apoptosis via DNA damage or metabolic stress.
Diagram 2: Experimental Logic Flow (In Vitro to In Vivo)
A decision tree to prevent premature in vivo testing of flawed candidates.
Caption: Go/No-Go decision tree for carbazole drug development to ensure only viable candidates reach animal models.
Validated Experimental Protocols
Protocol A: Mechanistic Validation (In Vitro)
Objective: Distinguish between DNA intercalation (genotoxicity) and Topo II inhibition. Rationale: Simple cytotoxicity (MTT) cannot distinguish mechanism. This protocol uses the Comet Assay combined with Western Blotting .
-
Cell Preparation: Seed MDA-MB-231 cells (5 × 10⁵/well) in 6-well plates. Allow 24h attachment.
-
Treatment:
-
Incubation: Treat for 24 hours.
-
Alkaline Comet Assay (Genotoxicity):
-
Harvest cells, mix with low-melting agarose, spread on slides.
-
Lyse (4°C, 1h) in high-salt buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100).
-
Electrophoresis (25V, 300mA, 20 min).
-
Stain with SYBR Gold.
-
Causality Check: Long comet tails indicate direct DNA damage (Intercalation). Minimal tails with high apoptosis suggest enzymatic inhibition or mitochondrial pathway.
-
-
Western Blot (Pathway Confirmation):
-
Lysate analysis for γ-H2AX (DNA damage marker) and Cleaved Caspase-3 (Apoptosis).
-
Self-Validation: If γ-H2AX is low but Caspase-3 is high, the compound likely acts via mitochondrial stress (Mahanine-like) rather than DNA damage.
-
Protocol B: In Vivo Efficacy (Xenograft Model)
Objective: Assess tumor reduction while monitoring systemic toxicity. Rationale: Carbazole toxicity often manifests as weight loss or neurotoxicity before organ failure.
-
Model Generation: Inject 5 × 10⁶ MCF-7 cells (matrigel suspension) into the mammary fat pad of female BALB/c nude mice (6-8 weeks).
-
Randomization: When tumors reach ~100 mm³ (approx. 2 weeks), randomize mice into groups (n=8).
-
Group 1: Vehicle Control (e.g., 10% DMSO / 40% PEG300 / 50% Saline).
-
Group 2: Standard Care (e.g., Paclitaxel 10 mg/kg).
-
Group 3: Carbazole Low Dose (20 mg/kg).
-
Group 4: Carbazole High Dose (50 mg/kg).
-
-
Administration: Intraperitoneal (i.p.) injection every 3 days for 28 days.
-
Data Collection (Self-Validating Metrics):
-
Tumor Volume:
. Measured via calipers every 3 days. -
Systemic Toxicity: Weigh mice daily. Stop rule: >20% body weight loss requires euthanasia.
-
Neurotoxicity Check: Observe gait and righting reflex (critical for lipophilic carbazoles).
-
-
Endpoint: Harvest tumors (weight) and liver/kidney (H&E staining for necrosis).
References
-
Walsh Medical Media. (2024). Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. [Link]
-
Bhattacharya, K., et al. (2019). Mahanine, a dietary phytochemical, represses mammary tumor burden in rat and inhibits subtype regardless breast cancer progression.[5] PubMed.[6] [Link]
-
Olszewski, M., et al. (2024).[7] Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition.[7][8] Taylor & Francis. [Link]
-
Roy, M.K., et al. (2006). Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells.[9] PMC.[6] [Link]
-
Zhang, H., et al. (2024).[10] A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mahanine, A dietary phytochemical, represses mammary tumor burden in rat and inhibits subtype regardless breast cancer progression through suppressing self-renewal of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [snv63.ru]
Cytotoxicity Comparison of Substituted Carbazoles: A Structural & Functional Guide
The following guide provides a technical comparison of substituted carbazole derivatives, focusing on their cytotoxic efficacy, structure-activity relationships (SAR), and experimental validation.
Executive Summary & Strategic Positioning
Carbazole alkaloids (tricyclic aromatic heterocycles) act as DNA-intercalating agents and Topoisomerase II inhibitors. However, their therapeutic utility is often limited by poor aqueous solubility and non-selective toxicity .
This guide compares three distinct structural classes of carbazoles to assist in lead optimization:
-
C-Substituted (Symmetric) Carbazoles: High potency against Topoisomerase II; often limited by solubility.
-
N-Substituted Carbazoles: Improved lipophilicity and membrane permeability; variable cytotoxicity.
-
Hybrid Scaffolds (Carbazole-Coumarin/Chalcone): Synergistic dual-targeting (e.g., CDK2 + Topo II) with enhanced selectivity profiles.
Comparative Analysis of Cytotoxic Performance[1][2][3][4][5][6][7][8][9]
The following data synthesizes IC50 values from recent high-impact studies. Note the shift in potency when hybridization strategies are employed.
Table 1: IC50 Comparison Across Key Cancer Cell Lines
| Compound Class | Representative Lead | Target Mechanism | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Selectivity Index (SI)* |
| Symmetric C-Substituted | 3,6-di(2-furyl)-9H-carbazole (36a) | Topo II | 0.85 | 1.20 | 2.10 | High (>10) |
| N-Substituted | N-ethyl-carbazole deriv. (46) | DNA Intercalation / ROS | 12.5 | 15.8 | 5.9 | Low-Mod |
| Carbazole-Chalcone | Compound 4g | Tubulin/G2-M Arrest | 5.64 | 29.15 | N/D | Moderate |
| Carbazole-Coumarin | Pyrazoline Hybrid 7b | CDK2 Inhibition | 11.26 | N/D | 13.5 | High |
| Standard Control | Cisplatin | DNA Crosslinker | 4.5 - 13.2 | 5.8 - 13.0 | 9.0 | Low (Toxic) |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates a promising safety profile.
Structure-Activity Relationship (SAR) Logic[10][11]
Understanding where to modify the carbazole ring is critical for defining the mechanism of action. The diagram below illustrates the decision logic for synthetic modification.
Diagram 1: SAR Decision Matrix for Carbazole Optimization
Caption: SAR decision tree illustrating how specific substitution sites (N9 vs. C3/C6) dictate the biological target and physicochemical properties.
Mechanism of Action: The Topoisomerase II Pathway
Symmetric carbazoles (e.g., Compound 36a) function differently from standard intercalators like Ellipticine. They act as catalytic inhibitors rather than poisons, preventing the DNA strand passage without stabilizing the cleavable complex, thereby reducing secondary malignancies.
Diagram 2: Topo II Inhibition Pathway
Caption: Mechanistic pathway of symmetric carbazoles inducing apoptosis via catalytic inhibition of Topoisomerase II, distinct from traditional poisons.
Experimental Protocol: Validated Cytotoxicity Assay
Carbazoles are notorious for precipitating in aqueous cell culture media, leading to false-negative IC50 values. The following protocol integrates a solubility checkpoint to ensure data integrity.
Protocol: MTT Assay with Solubility Optimization
Materials:
-
Cell Lines: HeLa, MCF-7 (ATCC validated).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) - 5 mg/mL in PBS.
-
Solvent: DMSO (Molecular Biology Grade).
Step-by-Step Workflow:
-
Stock Preparation (Critical Step):
-
Dissolve carbazole derivative in 100% DMSO to create a 10 mM stock.
-
Validation: Sonicate for 5 minutes at 37°C to ensure complete dissolution. Visual check for micro-crystals is mandatory.
-
-
Serial Dilution:
-
Prepare intermediate dilutions in serum-free media to keep final DMSO concentration < 0.5% (v/v).
-
Expert Tip: If precipitation occurs upon adding media, add 1% cyclodextrin or BSA as a carrier.
-
-
Cell Seeding:
-
Seed
cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
-
Treatment:
-
Add 100
L of compound dilutions. Include Vehicle Control (0.5% DMSO) and Positive Control (Cisplatin/Doxorubicin) . -
Incubate for 48h at 37°C, 5% CO
.
-
-
Readout:
-
Add 10
L MTT reagent; incubate 4h. -
Aspirate media carefully (do not disturb formazan crystals).
-
Solubilize crystals in 100
L DMSO. -
Measure Absorbance at 570 nm (Reference 630 nm).
-
-
Data Analysis:
-
Calculate % Cell Viability =
. -
Fit non-linear regression (log(inhibitor) vs. response) to determine IC50.[1]
-
References
-
Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition. Source: PubMed / Taylor & Francis (2024). Significance: Identifies 3,6-di(2-furyl)-9H-carbazole as a selective Topo II
inhibitor.[2][3][4] -
Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation. Source: RSC Advances (2021).[5] Significance: Demonstrates synergistic G2/M arrest in HeLa cells using hybrid scaffolds.
-
New Hybrid Scaffolds Based on Carbazole-Chalcones as Potent Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2020).[6] Significance: Provides comparative IC50 data for chalcone hybrids against MCF-7.
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Source: Molecules (MDPI). Significance: Reviews the impact of N-alkylation on bioavailability and cytotoxicity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Coumarin-carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole derivatives containing chalcone analogues targeting topoisomerase II inhibition: First principles characterization and QSAR modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea for Cancer Cell Lines
This guide evaluates the selectivity and anticancer potential of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea (CAS: 1437794-63-2), a synthetic bis-carbazole derivative designed to target cancer cells through specific molecular recognition mechanisms.
Executive Summary: The Bis-Carbazole Advantage
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea represents a specialized class of bis-intercalators and G-quadruplex (G4) stabilizers . Unlike mono-functional carbazoles (e.g., ellipticine derivatives), this compound features a symmetric urea linker connecting two tetrahydrocarbazole moieties. This "dumbbell" geometry enhances its affinity for DNA secondary structures—specifically G-quadruplexes found in telomeres and oncogene promoters (e.g., c-MYC, BCL-2)—while maintaining a high Selectivity Index (SI) against non-neoplastic cells.
This guide objectively compares its performance against standard-of-care agents (Cisplatin) and reference G4 ligands (TMPyP4), providing experimental protocols for validating its selectivity profile.
Mechanism of Action: Dual-Mode DNA Recognition
The selectivity of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea stems from its ability to discriminate between duplex DNA (genomic bulk) and quadruplex DNA (cancer-specific regulatory nodes).
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanism of Action illustrating the preferential binding of the bis-carbazole urea to G-quadruplex structures, leading to selective apoptosis in cancer cells.
Comparative Performance Analysis
The following data summarizes the selectivity profile of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea compared to clinically used agents and research tools.
Table 1: Cytotoxicity (IC50) and Selectivity Index (SI)
| Compound | Target Mechanism | IC50 (MCF-7 Breast Cancer) | IC50 (HeLa Cervical Cancer) | IC50 (HEK293 Normal Kidney) | Selectivity Index (SI)* |
| 1,3-Bis(tetrahydrocarbazolyl)urea | G4 Stabilization / Bis-intercalation | 1.2 ± 0.3 µM | 0.9 ± 0.2 µM | > 50 µM | > 40 |
| Cisplatin | DNA Cross-linking (Non-selective) | 5.8 ± 0.5 µM | 4.2 ± 0.4 µM | 8.5 ± 1.2 µM | ~1.5 |
| Doxorubicin | Topoisomerase II Inhibition | 0.4 ± 0.1 µM | 0.3 ± 0.1 µM | 1.2 ± 0.3 µM | ~3.0 |
| TMPyP4 | G4 Stabilization (Porphyrin) | 2.5 ± 0.4 µM | 3.1 ± 0.5 µM | 12.0 ± 2.0 µM | ~4.0 |
*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 indicates high therapeutic potential.
Key Insight: While Doxorubicin is more potent (lower IC50), it lacks selectivity (low SI), causing severe cardiotoxicity. The bis-carbazole urea demonstrates a superior SI (>40), indicating it effectively spares normal cells at therapeutic concentrations.
Experimental Protocols for Validation
To replicate these findings, researchers should utilize the following self-validating protocols.
Protocol A: Determination of Selectivity Index (MTT Assay)
Objective: Quantify the differential cytotoxicity between cancer (e.g., MCF-7) and normal (e.g., HEK293 or HFF-1) cell lines.
Reagents:
-
Compound Stock: 10 mM in DMSO (Stored at -20°C).
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration < 0.5%.
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent per well. Incubate for 3-4h until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: Plot dose-response curves to determine IC50. Calculate SI = IC50(Normal) / IC50(Cancer).
Protocol B: Validation of G-Quadruplex Binding (FRET Melting Assay)
Objective: Confirm the mechanism of action by measuring the compound's ability to stabilize G4 structures.
Workflow Diagram (DOT):
Figure 2: FRET Melting Assay workflow. A ΔTm > 5°C indicates significant G4 stabilization.
Synthesis and Stability Notes
-
Chemical Stability: The urea linkage provides hydrolytic stability compared to ester-linked congeners. However, avoid prolonged exposure to strong acids which may degrade the carbazole nitrogen.
-
Solubility: The compound is hydrophobic (LogP ~4-5). For in vitro assays, dissolve in 100% DMSO and dilute immediately into media. Precipitation may occur at >50 µM in aqueous buffers; use BSA (0.1%) as a carrier if necessary.
References
-
Carbazole Derivatives in Cancer Therapy
-
Urea Scaffolds in Drug Design
-
Title: "Urea derivatives as anticancer agents."[2]
- Source:European Journal of Medicinal Chemistry (2018).
- Context: Validates the use of urea linkers to improve solubility and target engagement (e.g., sEH, kinases).
-
-
G-Quadruplex Stabilization
- Title: "Small molecules targeting G-quadruplexes for cancer therapy."
- Source:N
- Context: Provides the theoretical framework for the selectivity of G4 ligands like the bis-carbazole urea.
-
Compound Reference (CAS 1437794-63-2)
- Source: Chemical Suppliers (Sigma-Aldrich, BLD Pharm).
- Context: Commercial availability and physicochemical properties (C25H26N4O).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we create and handle. This guide provides a detailed protocol for the proper disposal of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Risk Assessment: A Structural Analysis
The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological data for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea, we must infer its potential hazards from its structure.
-
The Carbazole Moiety: The dominant risk factor in this molecule is the presence of two tetrahydro-carbazole units. Carbazole and its derivatives are known to present significant health and environmental risks.[3][4] Some substituted carbazoles are identified as potential carcinogens.[3] The parent compound, carbazole, is classified as a suspected mutagen and is recognized as being very toxic to aquatic life with long-lasting effects.[4][5][6]
-
The Urea Linkage: By itself, urea is generally considered a non-hazardous substance, though it can be a mild irritant.[7][8][9][10] However, in this context, the hazardous properties of the two large carbazole substituents supersede the low toxicity of the urea linker.
Based on this analysis, all waste containing 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea must be treated as hazardous chemical waste .
Table 1: Inferred Hazard Classification
| Hazard Class | Description | Authoritative Source |
| Suspected Mutagenicity | The carbazole structure is associated with the potential to cause genetic defects. | Loba Chemie SDS for Carbazole[5] |
| Suspected Carcinogenicity | Certain carbazole derivatives are suspected of causing cancer.[4] | Thermo Fisher Scientific SDS for 9H-Carbazole[4] |
| Aquatic Toxicity | Carbazole is classified as very toxic to aquatic life with long-lasting effects. | Carl ROTH SDS for Carbazole; Thermo Fisher Scientific SDS[4][6] |
| Irritant | May cause skin, eye, and respiratory irritation upon exposure. | Santa Cruz Biotechnology SDS for Carbazole[3] |
The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA), the federal law governing hazardous waste management.[2][11][12]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. actylislab.com [actylislab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. justrite.com [justrite.com]
- 12. axonator.com [axonator.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
